Product packaging for Chromium;tellurium(Cat. No.:CAS No. 12053-39-3)

Chromium;tellurium

Cat. No.: B1588146
CAS No.: 12053-39-3
M. Wt: 179.6 g/mol
InChI Key: HVFOPASORMIBOE-UHFFFAOYSA-N
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Description

Chromium(III) Telluride (Cr2Te3) is an inorganic chemical compound provided as a high-purity, dark gray powder . It crystallizes in a hexagonal structure and is characterized by its high melting point of approximately 1300 °C and a density of 6.6–7.0 g/cm³ . This compound is a subject of significant interest in solid-state physics and materials science due to its intriguing magnetic properties. It exhibits strong paramagnetism and is a ferromagnetic material with a Curie temperature of about 180 K, making it a valuable subject for spintronics research . Furthermore, strain engineering studies on monolayer Chromium Tritelluride (CrTe3) reveal that its magnetic and electronic properties can be tuned, allowing it to change from an antiferromagnetic semiconductor to a ferromagnetic metal under tensile strain, which opens avenues for designing novel electronic devices . With its layered van der Waals structure, Cr2Te3 is also a candidate for the construction of nanocrystals and the study of two-dimensional magnetic semiconductors . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CrTe B1588146 Chromium;tellurium CAS No. 12053-39-3

Properties

CAS No.

12053-39-3

Molecular Formula

CrTe

Molecular Weight

179.6 g/mol

IUPAC Name

chromium;tellurium

InChI

InChI=1S/Cr.Te

InChI Key

HVFOPASORMIBOE-UHFFFAOYSA-N

Canonical SMILES

[Cr]=[Te].[Cr]=[Te].[Te]

Other CAS No.

12053-39-3

Pictograms

Irritant

Origin of Product

United States

Synthetic and Growth Methodologies for Chromium Iii Telluride

Bulk Crystal Growth Techniques

The synthesis of large, high-quality single crystals of Chromium(III) telluride is foundational for both fundamental research and as a source material for exfoliation techniques. The main methods employed for bulk growth are solid-state reactions and induction melting.

Solid-State Reaction Approaches

Solid-state reaction is a conventional and widely used method for synthesizing polycrystalline materials. This technique involves the direct reaction of elemental precursors in their solid form at elevated temperatures. For Chromium(III) telluride, stoichiometric amounts of chromium and tellurium powders are intimately mixed and sealed, often in an evacuated quartz ampoule to prevent oxidation and the loss of volatile tellurium. iucr.org The mixture is then subjected to a carefully controlled heating process.

The synthesis of a related phase, CrTe₃, has been achieved by heating a stoichiometric mixture of chromium and tellurium to 300°C for 24 hours, followed by a ramp up to 450°C for four days, and then slow cooling. iucr.org This CrTe₃ can subsequently decompose to form Cr₂Te₃. researchgate.nettandfonline.com The general principle of solid-state synthesis involves one or more calcination steps at high temperatures to promote diffusion and reaction between the solid particles. nih.gov For instance, the synthesis of YCrO₃ involves grinding the precursor oxides and heating them at 1100°C for 36 hours, followed by another grinding and heating cycle at 1200°C for 36 hours to ensure a homogeneous, single-phase polycrystalline product. nih.gov While specific protocols for Cr₂Te₃ can vary, the fundamental steps of mixing, sealing, and high-temperature annealing are central to this method.

Induction Melting Procedures

Induction melting is another effective technique for producing bulk Chromium(III) telluride, particularly for ensuring homogeneity. rsc.orgresearchgate.net This method utilizes electromagnetic induction to heat and melt the constituent elements within a cold crucible.

In a typical procedure, stoichiometric amounts of high-purity chromium and tellurium pieces are sealed in a quartz tube under a high-purity argon atmosphere to prevent the evaporation of tellurium, which has a much lower melting point than chromium. arxiv.org The sealed ampoule is then placed within an induction furnace and heated to temperatures around 1200-1350°C. rsc.orgarxiv.orgresearchgate.net The material is held at this high temperature for a period, for example, two hours, to ensure complete melting and alloying. arxiv.org Following the melting phase, a heat treatment at a lower temperature, such as 900°C for 100 hours, is often performed to promote the formation of a homogeneous sample. arxiv.org This process results in bulk polycrystalline Cr₂Te₃ ingots which can be used for physical property measurements or as a source for creating low-dimensional materials. researchgate.netarxiv.orgarxiv.org

Table 1: Comparison of Bulk Crystal Growth Techniques for Cr₂Te₃

Feature Solid-State Reaction Induction Melting
Principle Direct reaction of solid precursors at high temperatures. Melting of precursors via electromagnetic induction.
Typical Precursors Powdered Chromium (Cr), Tellurium (Te). Elemental Chromium (Cr), Tellurium (Te) pieces.
Process Atmosphere Evacuated sealed ampoule (e.g., quartz). Inert atmosphere (e.g., Argon).
Typical Temperature 450°C (for CrTe₃ precursor) - can be higher. iucr.org 1200°C - 1350°C. rsc.orgarxiv.org
Key Advantage Simplicity and scalability for polycrystalline powders. Promotes homogeneity in the resulting alloy. rsc.org
Product Form Polycrystalline powder or sintered pellet. Polycrystalline ingot.

Thin Film and Low-Dimensional Structure Fabrication

The exploration of two-dimensional magnetism and spintronic applications requires the fabrication of high-quality thin films and atomically thin nanosheets of Cr₂Te₃.

Molecular Beam Epitaxy (MBE)

Molecular beam epitaxy is a sophisticated ultra-high vacuum deposition technique that allows for the growth of high-quality, single-crystal thin films with atomic-layer precision. In this process, thermal beams of constituent elements (chromium and tellurium) are directed onto a heated substrate, where they react and form an epitaxial film. arxiv.org

High-quality (001)-oriented Cr₂Te₃ thin films have been successfully grown on various substrates, including c-plane sapphire (Al₂O₃) and silicon (Si(111)). arxiv.orgnih.gov The growth is typically performed at substrate temperatures between 370°C and 400°C. arxiv.orgnih.gov The properties of the resulting films, such as their Curie temperature (TC), can be tuned by varying parameters like film thickness and lattice constants. arxiv.orgacs.org For example, MBE-grown Cr₂Te₃ films on Al₂O₃ have shown a tunable TC ranging from 165 K to 295 K. acs.org The growth rate is typically slow, around 1.7 nm/min, which allows for precise control over the film thickness. nih.gov The choice of substrate can also influence the film's properties; for instance, films grown on graphene exhibit a quasi-free-standing character due to the weak van der Waals interaction. aip.org

Table 2: MBE Growth Parameters for Cr₂Te₃ Thin Films

Substrate Growth Temperature (°C) Film Orientation Reported Curie Temperature (TC) Reference(s)
Al₂O₃ (0001) 370 - 400 (001) 165 K - 295 K arxiv.orgnih.govacs.org
Si (111) ~300 - elevated (001) ~180 K nih.govresearchgate.net
Graphene/SiC 300 (001) 180 K (as-grown) aip.org

Chemical Bath Deposition (CBD) and Electrochemical Methods

Chemical solution-based methods offer a cost-effective and scalable alternative for producing thin films.

Chemical Bath Deposition (CBD) involves the controlled precipitation of a compound from a solution onto a substrate. Cr₂Te₃ thin films have been produced on glass substrates using this method. inoe.roinoe.roresearchgate.net The process typically involves preparing a chemical bath containing a chromium salt (e.g., chromium chloride) and a tellurium source. inoe.ro The deposition is carried out at or near room temperature for an extended period, such as 24 hours. inoe.ro The properties of the films, including grain size and optical band gap, are highly dependent on the pH of the bath, which can be adjusted using acids like HCl. inoe.roinoe.ro For instance, studies have shown that the grain size of Cr₂Te₃ films can be maximized by optimizing the pH level. inoe.roerciyes.edu.tr

Electrochemical Deposition is another solution-based technique where a thin film is deposited onto a conductive substrate by applying an electrical potential. This method has been used to synthesize chromium telluride films using a standard three-electrode cell, with a working electrode (e.g., fluorine-doped tin oxide or FTO glass), a counter electrode (e.g., platinum), and a reference electrode (e.g., Ag/AgCl). tandfonline.comjmaterenvironsci.com The electrolyte contains precursor ions, such as chromium(III) chloride and tellurium dioxide. jmaterenvironsci.com The properties of the deposited films, such as thickness and resistivity, can be controlled by adjusting the deposition voltage and precursor temperature. jmaterenvironsci.comresearchgate.net

Liquid Phase Exfoliation and Mechanical Exfoliation

The production of two-dimensional (2D) nanosheets from bulk van der Waals crystals is commonly achieved through exfoliation methods.

Liquid Phase Exfoliation (LPE) is a scalable technique for producing 2D materials. hep.com.cn It involves sonicating a bulk powder of the material (in this case, Cr₂Te₃ obtained from induction melting) in a suitable solvent. arxiv.orgacs.org The ultrasonic energy overcomes the weak interlayer van der Waals forces, dispersing the bulk material into few-layer nanosheets. researchgate.net Isopropyl alcohol (IPA) has been used as a solvent for the LPE of Cr₂Te₃. arxiv.org After sonication, centrifugation is used to separate the exfoliated nanosheets from the remaining bulk material. researchgate.net This method allows for the large-scale synthesis of ultrathin Cr₂Te₃ flakes. arxiv.org However, care must be taken to prevent oxidation and material decomposition, often by working under inert conditions. researchgate.net

Mechanical Exfoliation , famously used to first isolate graphene, is a method that produces the highest quality, pristine flakes, albeit with low yield. hep.com.cn This technique involves using an adhesive tape to peel away layers from a bulk single crystal. While not a method for large-scale production, it is crucial for fundamental studies of the intrinsic properties of monolayer and few-layer Cr₂Te₃. nih.govacs.org

Pulsed Laser Deposition (PLD)

Pulsed Laser Deposition (PLD) is a versatile thin-film deposition technique that has been successfully employed for the synthesis of chromium telluride (CrₓTeᵧ) thin films. researchgate.net This method involves the ablation of a target material, in this case, a stoichiometric Cr₂Te₃ pressed powder tablet, using a high-power pulsed laser. researchgate.net The laser-induced plasma plume, containing the constituent elements, then deposits onto a heated substrate, forming a thin film.

A significant challenge in the PLD of Cr₂Te₃ is the potential for non-stoichiometric film growth. This arises from the notable difference in the evaporation temperatures of chromium and tellurium, with tellurium being the more volatile element. uni-mainz.de This can lead to a selective deposition process, resulting in tellurium-deficient films. uni-mainz.de

To address this, a hybrid PLD setup has been developed. uni-mainz.de This modified system incorporates a molecular beam source to supply additional tellurium (or other chalcogens) during the deposition process. This allows for the compensation of tellurium loss and provides better control over the film's stoichiometry. uni-mainz.de The advantage of this hybrid approach over conventional molecular beam epitaxy (MBE) is the ease of introducing dopants or substitutions by simply using a multi-component target in the PLD system. uni-mainz.de

Research has shown that the structural and magnetic properties of PLD-grown Cr₂Te₃ films are highly dependent on the deposition parameters. For instance, Cr₂(Te)₃ thin films have been epitaxially grown on various substrates, including c-plane sapphire. dntb.gov.ua These films exhibit a (001)-orientation and perpendicular magnetic anisotropy. dntb.gov.ua The quality of the films, including their crystallinity and surface morphology, can be assessed using techniques like reflection high-energy electron diffraction (RHEED), which can indicate atomically flat surfaces. wikipedia.org

Stoichiometry and Phase Purity Control during Synthesis

Achieving precise stoichiometry and phase purity is a critical challenge in the synthesis of chromium(III) telluride (Cr₂Te₃), as the chromium-tellurium system encompasses a variety of stable phases with different Cr:Te ratios (e.g., CrTe, Cr₃Te₄, Cr₅Te₈). researchgate.netnih.gov The magnetic and electronic properties of chromium tellurides are exquisitely sensitive to their composition and crystal structure. aip.orgarxiv.org

Several factors and methods are crucial for controlling the stoichiometry and ensuring the formation of the desired Cr₂Te₃ phase:

Precursor Ratio and Flux Control: In techniques like chemical vapor deposition (CVD) and molecular beam epitaxy (MBE), the ratio of chromium and tellurium precursors is a primary control parameter. researchgate.netntu.edu.sg For instance, in MBE growth, the flux ratio between Cr and Te sources is carefully adjusted to promote the formation of Cr₂Te₃. researchgate.net Similarly, in CVD, adjusting the amount of tellurium powder in the precursor mix has been shown to influence the growth of large-scale CrTe nanoflakes. ntu.edu.sg

Growth Temperature: The synthesis temperature plays a pivotal role in determining the final phase of the chromium telluride compound. Due to the small differences in the ground-state energies between various CrₓTeᵧ phases, precise temperature control can be used to selectively synthesize a particular composition. nih.gov For example, in MBE, the growth temperature can dictate whether the phase is dependent on film thickness or if only Cr₂Te₃ is formed. researchgate.net

Post-Growth Annealing: Annealing the as-grown films at specific temperatures can induce phase transformations. Studies have shown that annealing Cr₂Te₃ films can lead to a change in composition and, consequently, a shift in magnetic properties. aip.orgarxiv.org For example, annealing a Cr₂Te₃ film at temperatures above 450 °C can transform it into a phase with a different stoichiometry and magnetic anisotropy. aip.orgarxiv.org

Substrate Choice: The substrate on which the film is grown can influence the crystal structure and phase of the resulting chromium telluride film through epitaxial strain. researchgate.net The lattice mismatch between the substrate and the film can stabilize certain phases or orientations.

The complexity of the Cr-Te phase diagram necessitates careful optimization of these synthetic parameters to obtain phase-pure Cr₂Te₃. Characterization techniques such as X-ray diffraction (XRD) and transmission electron microscopy (TEM) are essential to confirm the crystal structure and phase purity of the synthesized material. nih.gov

Table 1: Research Findings on Pulsed Laser Deposition of Chromium Telluride

Substrate Target Key Findings Reference
KCl (100) Pressed Cr₂Te₃ powder Resulting films had a complex composition, including hexagonal and cubic CrTe, as well as Cr₂Te₃ and Cr₃Te₄ phases. researchgate.net
Al₂O₃ (c-plane sapphire) Stoichiometric Cr₂Te₃ High-quality (001)-oriented Cr₂Te₃ thin films with perpendicular magnetic anisotropy were grown. dntb.gov.ua
Not Specified Stoichiometric Cr₂Te₃ Selective deposition can occur due to different evaporation temperatures of Cr and Te, leading to non-stoichiometric films. uni-mainz.de

Crystallographic and Structural Characterization of Chromium Iii Telluride

Bulk Crystal Structures

The intrinsic crystal structure of bulk Cr₂Te₃ provides the foundation for its behavior. It is characterized by specific lattice arrangements and symmetries that can exhibit subtle but important distortions.

Chromium(III) telluride fundamentally crystallizes in a hexagonal structure. wikipedia.orgevitachem.comfuncmater.com This arrangement is a common feature among many transition metal chalcogenides. However, research indicates that while samples highly saturated with tellurium crystallize in a hexagonal form, trigonal lattice distortions are also possible. wikipedia.org The structure can be described as being built from a distorted hexagonal close packing of tellurium atoms, with chromium atoms occupying the octahedral interstices. researchgate.net This arrangement belongs to the trigonal crystal family. researchgate.net In related chromium telluride compounds, such as monolayer Cr₃Te₄, a quasi-hexagonal lattice structure has also been observed. arxiv.org

The specific symmetry of the Cr₂Te₃ crystal lattice is described by the trigonal space group P3¯1c (No. 163). researchgate.netresearchgate.netglobalsino.com This space group dictates the arrangement and symmetry operations applicable to the atoms within the unit cell. researchgate.netresearchgate.net The lattice parameters for this trigonal structure have been reported as a = 6.78 Å, b = 6.78 Å, and c = 12.06 Å, with angles α = 90°, β = 90°, and γ = 120°. researchgate.net

For context, related but more complex compounds within the chromium telluride family exhibit different symmetries. For instance, the chromium tellurite (B1196480) oxochloride, Cr₃Te₅O₁₃Cl₃, crystallizes in the non-centrosymmetric orthorhombic space group P2₁2₁2₁. rsc.org This highlights the structural diversity achievable within chromium-tellurium based systems.

Table 1: Crystallographic Data for Chromium(III) Telluride (Cr₂Te₃)

Property Value Source(s)
Crystal System Trigonal (Hexagonal family) wikipedia.orgresearchgate.net
Space Group P3¯1c (No. 163) researchgate.netresearchgate.net
Lattice Parameter (a) 6.78 Å researchgate.net
Lattice Parameter (b) 6.78 Å researchgate.net
Lattice Parameter (c) 12.06 Å researchgate.net
Lattice Angle (α) 90° researchgate.net
Lattice Angle (β) 90° researchgate.net

Thin Film and Nanostructure Crystallography

When grown as thin films or synthesized as nanostructures, the crystallography of chromium telluride compounds can be influenced by substrates and dimensional confinement, leading to unique structural features.

Chromium(III) telluride is considered a quasi-two-dimensional (2D) material due to its layered structure. researchgate.net The structure consists of stacked Te-Cr-Te lamellae. researchgate.net This layered architecture is characteristic of van der Waals (vdW) materials, where strong covalent bonds exist within the layers, but the layers themselves are held together by weaker vdW forces. researchgate.netoaepublish.com

A key feature of the chromium telluride system is the phenomenon of self-intercalation, where additional chromium atoms can be inserted into the van der Waals gaps between the primary CrTe₂ layers. researchgate.netresearchgate.net This process gives rise to a family of related compounds with different stoichiometries, such as Cr₃Te₄ and Cr₅Te₈, all derived from the parent CrTe₂ structure. researchgate.net In Cr₂Te₃, the structure can be viewed as being composed of alternating ferromagnetic Te-Cr-Te layers and layers containing additional, sometimes partially occupied, chromium sites (Cr1) that introduce a weakly antiferromagnetic coupling. researchgate.netnih.gov

High-quality thin films of Cr₂Te₃ are often produced using molecular beam epitaxy (MBE) on various substrates, including Al₂O₃(0001) and Si(111). arxiv.orgacs.org The epitaxial growth results in (001)-oriented films where the hexagonal c-axis is perpendicular to the substrate plane. acs.org Studies of Cr₂Te₃ films grown on Al₂O₃ have noted the presence of a thin amorphous layer at the interface between the film and the substrate. arxiv.org

Research on the epitaxial growth of the related Cr₃Te₄ phase on mica substrates has provided detailed insights into the interface structure. rsc.org It was found that the growth is not a direct stacking of the telluride on the mica. Instead, the process is mediated by nanosized chromium oxide (Cr₂O₃) seed particles that form at the interface. rsc.org These oxide nanoparticles exhibit a coherent interface with both the mica substrate and the growing Cr₃Te₄ film, acting as a crucial buffer layer that helps to release interfacial strain. rsc.org

Advanced Structural Probes

A variety of sophisticated analytical techniques are employed to characterize the complex crystal structures of Chromium(III) telluride from the bulk down to the atomic scale.

Detailed research findings on the structure of Cr₂Te₃ have been made possible through the application of multiple advanced probes:

X-ray Diffraction (XRD) : Used to determine the fundamental crystal structure, phase purity, lattice parameters, and orientation of both bulk powders and thin films. researchgate.netnih.govinoe.ro

Reflection High-Energy Electron Diffraction (RHEED) : An in-situ technique used during MBE growth to monitor the crystal structure and smoothness of the film surface in real-time. wikipedia.orgacs.org Streaky RHEED patterns are indicative of flat, smooth film growth. acs.org

Scanning Tunneling Microscopy (STM) : Provides real-space images of the surface atomic arrangement. wikipedia.orgacs.org STM studies have confirmed the hexagonal pattern of surface atoms in Cr₂Te₃ films and have been used to determine lattice parameters from atomically resolved images. acs.org

Scanning Transmission Electron Microscopy (STEM) : A powerful tool for atomic-resolution imaging of the cross-section of thin films. High-angle annular dark-field (HAADF) STEM has been used to visualize the layered stacking and identify the distribution of different chromium atoms within the lattice. researchgate.netnih.govrsc.org

Differential Phase Contrast (DPC) and Integrated DPC (iDPC) Imaging : These STEM-based techniques are sensitive to local electric fields and have been used to identify the random distribution of interlayer chromium atoms, which can deviate from the ideal, fully occupied structure. researchgate.netnih.gov

Photoemission Spectroscopy (PES) : Used to determine the chemical composition and electronic structure of the material. arxiv.org

Spin-Polarized Neutrons : This probe can penetrate the entire material to investigate both the magnetic and structural composition of the film and any buried interfaces. nih.gov

Table 2: Application of Advanced Probes in Characterizing Chromium(III) Telluride

Probe Application Source(s)
X-ray Diffraction (XRD) Phase identification, lattice parameter determination researchgate.netnih.govinoe.ro
RHEED In-situ monitoring of epitaxial film growth and smoothness wikipedia.orgacs.org
STM Imaging of surface atomic arrangement, lattice parameter measurement wikipedia.orgacs.org
STEM (HAADF, DPC, iDPC) Cross-sectional atomic-resolution imaging, layer stacking analysis researchgate.netnih.govrsc.org
Photoemission Spectroscopy (PES) Chemical composition and electronic structure analysis arxiv.org

X-ray Diffraction (XRD) and High-Resolution Diffraction Techniques

X-ray diffraction (XRD) is a primary tool for determining the crystal structure and phase purity of Cr₂Te₃. Bulk Cr₂Te₃ crystallizes in a trigonal structure belonging to the P-31c space group (No. 163). materialsproject.orgarxiv.org This structure is characterized by a layered arrangement of chromium and tellurium atoms. arxiv.org The unit cell features an alternating sequence of fully occupied CrTe₂ layers and Cr-deficient layers, where ordered vacancies are present. scispace.comtandfonline.com This quasi-2D nature is a defining characteristic of its crystal structure. arxiv.org

High-resolution XRD studies on thin films of Cr₂Te₃ grown on substrates like c-plane sapphire (Al₂O₃) and silicon (Si(111)) confirm the hexagonal structure with a preferred (001) orientation along the c-axis. scispace.comarxiv.orgaps.orgarxiv.org The XRD patterns of these films typically show distinct peaks corresponding to the (004) and (008) planes of the hexagonal Cr₂Te₃ structure. arxiv.orgresearchgate.net The c-lattice parameter of these films can vary with thickness. For instance, in one study, the c-lattice parameter increased from 12.255 Å to 12.327 Å as the film thickness increased, values that are notably larger than the bulk c-lattice parameter of 12.07 Å. arxiv.org This variation in the lattice parameter is often attributed to strain effects from the substrate. escholarship.org

The crystal structure of Cr₂Te₃ contains three distinct chromium sites, labeled CrI, CrII, and CrIII. scispace.comtandfonline.com CrI atoms are located in the vacancy-rich layers, while CrII and CrIII atoms reside in the fully occupied layers. scispace.comtandfonline.com The coordination environment of these chromium atoms is octahedral, with each Cr³⁺ ion bonded to six Te²⁻ atoms, forming CrTe₆ octahedra. materialsproject.org

XRD Data for Cr₂Te₃ Thin Films
Sample/SubstrateOrientationObserved Peaksc-Lattice Parameter (Å)Reference
Cr₂Te₃ on Al₂O₃(0001)(001)(004), (008)12.304 arxiv.org
Cr₂Te₃ on Si(111)(001)(004), (006), (008)Not specified researchgate.net
Bulk Cr₂Te₃--12.07 arxiv.org

Reflection High-Energy Electron Diffraction (RHEED)

Reflection High-Energy Electron Diffraction (RHEED) is an indispensable in-situ technique for monitoring the growth and surface quality of Cr₂Te₃ thin films prepared by methods like molecular beam epitaxy (MBE). During the epitaxial growth of Cr₂Te₃ on substrates such as Al₂O₃(0001) and Si(111), the observation of streaky RHEED patterns is indicative of a two-dimensional, layer-by-layer growth mode, resulting in an atomically flat and smooth film surface. arxiv.orgarxiv.orgnih.gov

The RHEED patterns also provide information about the crystalline quality and epitaxial relationship between the film and the substrate. For Cr₂Te₃ grown on Al₂O₃(0001), the patterns often show clear Kikuchi lines before growth, signifying a clean and well-ordered substrate surface. arxiv.org After growth, the appearance of half-order reconstruction lines in the RHEED patterns for Cr₂Te₃ indicates a high degree of crystalline quality in the grown film. arxiv.org Similarly, when grown on graphene, RHEED patterns reveal the epitaxial relationship to be Cr₂Te₃ aip.org parallel to graphene[11̅0]. wikipedia.org The persistence of long, streaky patterns throughout the growth process confirms the 2D growth mode. arxiv.org

Scanning Probe Microscopy (STM, AFM) for Surface Morphology and Atomic Arrangement

Scanning Probe Microscopy (SPM) techniques, including Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provide real-space visualization of the surface morphology and atomic arrangement of Cr₂Te₃.

Scanning Tunneling Microscopy (STM) studies on (001)-oriented Cr₂Te₃ thin films reveal the hexagonal arrangement of the surface atoms, consistent with the bulk crystal structure. arxiv.orgnih.gov Atomically resolved STM images allow for the determination of the lattice parameters directly from the surface. nih.gov These studies have shown that the surface atoms arrange themselves in a hexagonal pattern. nsf.gov For instance, atomically resolved images of single and multi-layer films on Si(111) have been obtained, showing a 2x2 reconstruction in the unit cell. researchgate.net Large-scale STM images can also reveal the presence of multiple rotational domains on the surface. csic.es

Atomic Force Microscopy (AFM) is used to characterize the surface morphology and measure the thickness of Cr₂Te₃ flakes and thin films. scispace.comresearchgate.net AFM images often show characteristic triangular structures on the surface of Cr₂Te₃ grown on c-plane sapphire. scispace.comarxiv.org For 2D crystals grown by chemical vapor deposition (CVD), AFM has been used to measure the thickness of atomically thin flakes. For example, a flake with a thickness of approximately 1.4 nm was identified, corresponding to a single unit cell of Cr₂Te₃. tandfonline.comucla.edu AFM is also employed to correlate the magnetic properties of individual 2D crystals with their specific morphologies and thicknesses. tandfonline.comucla.edu

SPM Findings for Cr₂Te₃
TechniqueObservationKey FindingsReference
STMAtomic ArrangementHexagonal surface structure; 2x2 reconstruction observed. researchgate.netnih.govnsf.gov
AFMSurface MorphologyCharacteristic triangular structures on sapphire substrates. scispace.comarxiv.org
AFMFlake ThicknessMeasured single unit cell thickness of ~1.4 nm. tandfonline.comucla.edu

Electronic Structure and Transport Mechanisms in Chromium Iii Telluride

Electronic Band Structure Theory and Experimental Probes

The electronic band structure of a material dictates its electrical and magnetic properties. In Chromium(III) telluride (Cr₂Te₃), the arrangement of electron energy levels and the density of these states near the Fermi level are of particular interest due to its ferromagnetic nature. Theoretical calculations, such as those employing density functional theory (DFT), and experimental techniques provide a comprehensive understanding of its electronic characteristics.

Angle-resolved photoemission spectroscopy (ARPES) is a powerful experimental technique used to directly probe the electronic structure of crystalline materials. academie-sciences.fr By measuring the kinetic energy and emission angle of photoelectrons ejected from a sample when illuminated with high-energy photons, ARPES can map the energy and momentum of electrons within the material, providing a direct visualization of the electronic band structure. academie-sciences.frnih.gov

In the context of Cr₂Te₃, ARPES studies on epitaxially grown thin films have been instrumental in understanding the evolution of its electronic structure as a function of thickness. researchgate.net These investigations have revealed a significant suppression of the density of states near the Fermi level (E_F) in atomically thin Cr₂Te₃. researchgate.netresearchgate.net This is a critical observation as it points to a change in the nature of ferromagnetism in the two-dimensional limit.

Furthermore, ARPES measurements have provided direct evidence for a transition from Stoner-type (itinerant) ferromagnetism in bulk-like films to Heisenberg-type (localized moment) ferromagnetism in the monolayer limit of Cr₂Te₃. researchgate.netresearchgate.net This transition is a direct consequence of the changes in the electronic band structure with reduced dimensionality. Thickness-dependent ARPES measurements have also been used to observe the evolution of magnetism in similar chromium telluride compounds. researchgate.net

The density of states (DOS) describes the number of available electronic states at each energy level. The characteristics of the DOS near the Fermi level are crucial in determining the metallic or insulating nature of a material, as well as its magnetic properties.

For bulk Cr₂Te₃, while it is metallic, the minority spin density of states is notably low near the Fermi level, which suggests a high degree of spin polarization. ucla.edutandfonline.com First-principles calculations have been employed to determine the projected density of states (PDOS), which reveals the contribution of different atomic orbitals to the total DOS. arxiv.org Studies on atomically thin Cr₂Te₃ have shown a remarkable evolution in its electronic structure. As the material is thinned down to a few layers, a gap begins to open in the minority spin channel of the DOS. tandfonline.com

This leads to an emergent half-metallic behavior in monolayer, bilayer, and trilayer Cr₂Te₃, where it is metallic for the majority spin electrons and insulating for the minority spin electrons. tandfonline.com In the quad-layer, this gap shrinks to almost zero. tandfonline.com This half-metallicity is a significant finding, as it implies that the charge carriers are highly spin-polarized, a desirable property for spintronic applications.

Table 1: Calculated Properties of Atomically-Thin Cr₂Te₃

Number of LayersMagnetic Moment (μB/unit cell)Electronic Behavior
1 (Monolayer)18Half-metallic
2 (Bilayer)30Half-metallic
3 (Trilayer)42Half-metallic
4 (Quad-layer)-Near-zero gap in minority DOS
Bulk-Metallic with low minority DOS near E_F

Data sourced from first-principles calculations. tandfonline.com

The ferromagnetic nature of Cr₂Te₃ arises from the spin-dependent electronic states, specifically the alignment of electron spins. In bulk Cr₂Te₃, competing exchange interactions can lead to spin frustration and a canted ferromagnetic state. ucla.eduresearchgate.net This means that the magnetic moments of the chromium ions are not perfectly aligned in a parallel fashion.

However, in atomically thin Cr₂Te₃ films (mono- to quad-layers), this spin canting is suppressed, and the material exhibits collinear ferromagnetism, where the magnetic moments are aligned parallel to each other. tandfonline.com This transition from a canted to a collinear ferromagnetic state is a direct consequence of the changes in the electronic structure with reduced dimensionality.

The emergence of half-metallicity in 2D Cr₂Te₃ further underscores the importance of spin-dependent electronic states. tandfonline.com The presence of a metallic density of states for one spin channel and an insulating gap for the other leads to a high degree of spin polarization of the charge carriers. ucla.edu The magnetic anisotropy of Cr₂Te₃, which determines the preferred orientation of the magnetization, is also intrinsically linked to its spin-dependent electronic structure. Monolayer Cr₂Te₃ has been shown to have an in-plane magnetic anisotropy. arxiv.org

Electronic Transport Phenomena

The movement of charge carriers through Chromium(III) telluride gives rise to its electronic transport properties. These properties are intimately linked to the electronic band structure and are influenced by factors such as temperature, magnetic field, and material dimensionality.

Hall effect measurements are a standard method to determine the dominant type of charge carriers and their concentration in a material. For Cr₂Te₃, Hall measurements have unambiguously shown p-type conductivity, indicating that the majority charge carriers are holes. arxiv.org

The carrier concentration in Cr₂Te₃ has been estimated to be on the order of 10²¹ cm⁻³. arxiv.org While some studies have reported n-type conduction in Cr₂Te₃ thin films, this has been attributed to contamination, for instance from an aluminum-rich amorphous layer at the interface with an Al₂O₃ substrate. arxiv.org

The ability to modulate carrier concentration is crucial for tuning the electronic and magnetic properties of materials for specific applications. While not extensively detailed for Cr₂Te₃, in related telluride compounds, techniques such as doping have been shown to effectively alter the carrier density. For example, in (Bi₀.₄Sb₀.₆)₂Te₃, doping with chromium can induce a transition from n-type to p-type carriers and significantly suppress the carrier density. researchgate.net This suggests that similar strategies could potentially be applied to modulate the carrier concentration in Cr₂Te₃.

The interplay between the charge carriers and the magnetic state of Cr₂Te₃ leads to interesting magneto-transport phenomena, such as the anomalous Hall effect (AHE) and anisotropic magnetoresistance (AMR).

The anomalous Hall effect is the observation of a Hall voltage in a ferromagnetic material that is proportional to its magnetization. This effect has been observed in Cr₂Te₃ thin films, and its presence provides strong evidence for the ferromagnetic ordering in the material. researchgate.net The AHE measurements, along with out-of-plane magnetic hysteresis loops, have confirmed that Cr₂Te₃ films possess perpendicular magnetic anisotropy, with the easy axis of magnetization oriented along the c-axis of the crystal structure. researchgate.net

Anisotropic magnetoresistance refers to the dependence of the electrical resistance on the angle between the electric current and the direction of magnetization. Cr₂Te₃ films have been shown to exhibit AMR, with the out-of-plane magnetoresistance values being larger than the in-plane values. researchgate.net Furthermore, these films display a negative magnetoresistance effect, which is most pronounced near the Curie temperature. researchgate.net In heterostructures of Cr₂Te₃ with topological insulators, the anomalous Hall resistivity has been found to follow a power law relationship with the longitudinal resistivity, which can provide insights into the underlying mechanism of the AHE. nih.gov

Anomalous Hall Effect (AHE) and Berry Curvature Contributions

The Anomalous Hall Effect (AHE) is a significant transport phenomenon observed in ferromagnetic materials, including Chromium(III) telluride (Cr₂Te₃). Unlike the ordinary Hall effect, which is proportional to an external magnetic field, the AHE is intrinsically linked to the material's magnetization. hackaday.com In Cr₂Te₃, the AHE is not merely a consequence of extrinsic scattering mechanisms but is dominated by the intrinsic Berry curvature of the electronic bands in momentum space. researchgate.netosti.gov This Berry curvature is a quantum mechanical property related to the spin-orbit coupling within the material's electronic structure. researchgate.net

A defining characteristic of the AHE in Cr₂Te₃ thin films is its unique temperature-dependent sign reversal. researchgate.netosti.gov The anomalous Hall resistance has been observed to change its sign at temperatures around 40 K to 100 K, a phenomenon attributed to the nuanced energy dependence of the Berry curvature near the Fermi level. researchgate.netresearchgate.net First-principles simulations have established that this sign change is a direct manifestation of the momentum-space Berry curvature. osti.govnih.gov The origin of the large Berry curvature is linked to nearly degenerate anti-crossing bands, which are influenced by spin-orbit coupling, located along high-symmetry paths in the Brillouin zone. researchgate.net

Key Research Findings on AHE in Cr₂Te₃
PhenomenonPrimary OriginKey ObservationControlling FactorReference
Anomalous Hall Effect (AHE)Intrinsic Berry curvature in momentum spaceAHE is directly dependent on magnetizationMaterial's electronic structure and spin-orbit coupling hackaday.comresearchgate.net
AHE Sign ReversalTemperature-dependent population of electronic bands relative to Berry curvature featuresAnomalous Hall resistance changes sign at a specific temperature (Tₛ)Temperature (Reported Tₛ ~ 40-100 K) researchgate.netresearchgate.net
Tunable AHEModification of electronic band structureAnomalous Hall conductivity (σ_AHE_) changes with applied strainEpitaxial strain (compressive or tensile) researchgate.netnih.gov

Electron-Phonon Interactions

Electron-phonon interactions, which describe the coupling between electrons and quantized lattice vibrations (phonons), are fundamental to understanding the transport properties of materials. scispace.comaps.org These interactions act as a primary scattering mechanism for charge carriers, influencing properties such as electrical resistivity and carrier mobility. aps.org

Investigated Scattering Mechanisms in Cr₂Te₃
InteractionDescriptionInvestigative MethodKey FindingReference
Spin-Phonon InteractionCoupling between electron spins and lattice vibrations (phonons)Raman spectroscopy and mean-field theoryPositive correlation between phonon mode frequency and interaction strength semanticscholar.org
Electron-Magnon ScatteringCoupling between itinerant electrons and spin waves (magnons)Transport measurements (AHE analysis)Contributes to the AHE, particularly the temperature-dependent sign change researchgate.net

Magnetic Phenomena and Interactions in Chromium Iii Telluride

Intrinsic Magnetic Ordering and Transitions

The magnetic state of Chromium(III) telluride is highly dependent on temperature, transitioning between ordered and disordered magnetic phases. These transitions are a result of competing exchange interactions within its crystal structure.

Chromium(III) telluride is a recognized ferromagnetic material, displaying spontaneous magnetization at temperatures below its Curie temperature hackaday.com. This ferromagnetic ordering arises from the alignment of electron spins within the material arxiv.org. The origin of this ferromagnetism is primarily attributed to the superexchange interaction between chromium (Cr) ions, mediated by the tellurium (Te) ions in the Cr-Te-Cr pathway.

Above a critical temperature, known as the Curie temperature (T_C), the thermal energy becomes sufficient to overcome the exchange interactions that maintain the ordered spin alignment. In this state, the material transitions to a paramagnetic phase, where the magnetic moments of the atoms are randomly oriented in the absence of an external magnetic field, and the material loses its spontaneous magnetization arxiv.org. Two-dimensional Cr2Te3 has been shown to exhibit strong ferromagnetic ordering at low temperatures and transitions to paramagnetic behavior as it approaches room temperature researchgate.net.

The magnetic behavior of Chromium(III) telluride is not purely ferromagnetic; it is complicated by the presence of competing antiferromagnetic (AFM) interactions. These competing interactions can lead to complex magnetic phenomena, such as spin-glass-like behavior at low temperatures aip.org. The crystal structure of Cr2Te3 consists of alternating layers of fully occupied Cr sites and layers with Cr vacancies. The moments in the partially occupied layers can give a small antiferromagnetic contribution aip.org.

Research has identified an intrinsic antiferromagnetic component that stems from the Cr vacancy layers within the Cr2Te3 structure, which is described as being two-dimensional in nature arxiv.orgaps.org. This competition between ferromagnetic and antiferromagnetic interactions can lead to spin frustration aip.orgarxiv.org. Specifically, the intralayer superexchange interactions are ferromagnetic, while the interlayer direct interactions can be antiferromagnetic researchgate.net. The Te atoms themselves can become antiferromagnetically polarized arxiv.org. This interplay results in a canted ferromagnetic state rather than a simple collinear ferromagnetic arrangement in bulk Cr2Te3 arxiv.orgresearchgate.net.

The primary magnetic transition in Chromium(III) telluride is the ferromagnetic-to-paramagnetic transition, which occurs at the Curie temperature (T_C). For bulk Cr2Te3, the T_C is frequently reported to be around 170 K to 180 K arxiv.org. However, this value is not fixed and can be influenced by several factors.

In addition to the Curie temperature, a Néel temperature (T_N), which marks a transition to an antiferromagnetic state, has also been observed in Cr2Te3. Density functional theory (DFT) studies and experimental observations suggest a T_N of approximately 290 K to 300 K, indicating a transition from a paramagnetic to an antiferromagnetic state researchgate.net.

Several factors can influence these transition temperatures in Cr2Te3 thin films:

Thickness and Strain: The Curie temperature of Cr2Te3 nanoflakes can be modulated by strain, with tensile strain increasing T_C and compressive strain decreasing it.

Stoichiometry and Doping: The atomic ratio of Cr to Te and the introduction of dopants can alter the magnetic ordering and transition temperatures.

Lattice Parameters: Variations in the c-lattice constant have been shown to modulate the Curie temperature.

Interactive Table: Reported Curie (T_C) and Néel (T_N) Temperatures for Chromium(III) Telluride

Material FormT_C (K)T_N (K)Influencing Factors / Notes
Bulk Crystal~180~290-300Typical reported value for bulk material.
Thin Film165 - 295-Dependent on thickness and lattice constants.
Thin Film~170-As-grown 8 nm film.
Thin Filmup to 300-After high-temperature ex-situ annealing.
NanoflakesVariable-Modulated by tensile and compressive strain.

Magnetic Anisotropy

Magnetic anisotropy describes the dependence of a material's internal energy on the direction of its magnetization. In Cr2Te3, this property is crucial for its potential applications in spintronic devices.

Chromium(III) telluride is known to exhibit perpendicular magnetic anisotropy (PMA), particularly in thin film form. This means that the material's magnetic moments preferentially align perpendicular to the plane of the film, along the crystallographic c-axis aip.org. The presence of strong PMA is a desirable characteristic for high-density magnetic data storage and other spintronic applications. The PMA in Cr2Te3 is considered a magnetocrystalline anisotropy, originating from the material's crystal structure.

The orientation of the magnetic easy axis in Chromium(III) telluride, which is the energetically favorable direction of spontaneous magnetization, is determined by its magnetocrystalline anisotropy. For Cr2Te3, the easy axis is typically along the c-axis, which corresponds to the out-of-plane direction in epitaxially grown thin films.

The origin of this strong magnetic anisotropy is linked to the material's hexagonal crystal structure and the significant spin-orbit coupling introduced by the heavy tellurium atoms. The layered-like structure of Cr2Te3 is believed to make it more prone to inducing strong magnetic anisotropy, which helps to stabilize the long-range magnetic order. However, the magnetic easy axis can be influenced by factors such as film thickness, strain, and substrate interactions. For instance, while thinner films often exhibit PMA, thicker films or films subjected to certain annealing processes can show a transition to an in-plane magnetic easy axis.

Exchange Interaction Mechanisms

The ordering of magnetic spins in Cr₂Te₃ is a result of several quantum mechanical exchange interactions.

The primary mechanism responsible for the ferromagnetic ordering in chromium tellurides is the superexchange interaction. ascent.network This indirect exchange interaction is mediated by the non-magnetic tellurium (Te) anions. In the Cr-Te-Cr linkage, the p-orbitals of the Te ion facilitate the coupling between the d-orbitals of the neighboring chromium (Cr) ions. The geometry of this linkage, specifically the bond angle, determines the nature of the magnetic coupling. In materials like chromium tellurides, a Cr-Te-Cr bond angle close to 90° typically favors ferromagnetic coupling, where the magnetic moments of the Cr ions align parallel to each other. ascent.network This alignment is a consequence of the Goodenough-Kanamori-Anderson rules, which provide a framework for predicting the nature of superexchange interactions based on orbital overlap and electron filling. The ferromagnetism in CrₓTeᵧ compounds is predominantly a result of this ferromagnetic coupling through the Cr-Te-Cr superexchange pathway. ascent.network

In addition to superexchange, other exchange mechanisms also contribute to the magnetic landscape of Chromium(III) telluride.

Double-Exchange: This mechanism is particularly relevant in mixed-valence systems, where a charge carrier (electron or hole) can move between two magnetic ions with different oxidation states. In materials like Cr₃Te₄, the double-exchange mechanism can be active. wikipedia.org The parallel alignment of the magnetic moments on adjacent Cr ions facilitates the hopping of electrons between them, which in turn lowers the kinetic energy of the system and stabilizes the ferromagnetic state. wikipedia.org

The interplay between these exchange mechanisms is complex and can be influenced by factors such as stoichiometry, crystal structure, and the presence of defects or vacancies within the lattice.

The Ruderman-Kittel-Kasuya-Yoshida (RKKY) interaction is an indirect exchange coupling mechanism mediated by conduction electrons. wikipedia.orgaps.org It is a long-range interaction that can be either ferromagnetic or antiferromagnetic, with its nature oscillating as a function of the distance between the magnetic moments. wikipedia.org A magnetic ion creates a spin polarization in the surrounding sea of conduction electrons, and this polarization is then sensed by another distant magnetic ion, leading to an indirect coupling between them. wikipedia.org

While the RKKY interaction is a crucial mechanism in many metallic magnetic materials, its role in Chromium(III) telluride is not as dominant as superexchange or direct exchange. aps.org In many two-dimensional (2D) metallic magnets, while the RKKY mechanism is considered, it is often found that other interactions like superexchange play a more significant role in establishing the primary magnetic order. aps.org For instance, in a similar 2D material, Fe₃GeTe₂, the RKKY interaction is relatively weak and does not dictate the magnetic structure; instead, strong intralayer antiferromagnetic superexchange and interlayer ferromagnetic direct exchange are the dominant forces. aps.org Although Cr₂Te₃ is metallic, the short-range superexchange and direct exchange interactions are generally considered the primary drivers of its ferromagnetism.

Advanced Magnetic Characterization Techniques

A suite of sophisticated experimental techniques is utilized to investigate the magnetic properties of Chromium(III) telluride.

Vibrating Sample Magnetometry (VSM) and Superconducting Quantum Interference Device (SQUID) magnetometry are two of the most powerful and widely used techniques for the bulk characterization of magnetic materials.

Vibrating Sample Magnetometry (VSM): VSM operates on the principle of Faraday's law of induction. lakeshore.comresearchgate.net A sample is vibrated at a constant frequency within a uniform magnetic field. This vibration causes a change in the magnetic flux through a set of pickup coils, inducing a voltage that is proportional to the magnetic moment of the sample. researchgate.netmdpi.com VSM is a versatile technique used to measure fundamental magnetic properties such as magnetic hysteresis loops, saturation magnetization (Ms), remanence (Mr), and coercivity (Hc). lakeshore.com For 2D Cr₂Te₃ crystals, VSM measurements have been used to determine a coercivity of approximately 4.6 kG at 20 K. arxiv.org

Superconducting Quantum Interference Device (SQUID) Magnetometry: SQUID magnetometers are renowned for their exceptional sensitivity, capable of detecting extremely small magnetic moments. arxiv.org This high sensitivity is a result of the quantum mechanical effects of flux quantization in a superconducting ring containing one or two Josephson junctions. ascent.network SQUID magnetometers are ideal for studying materials with weak magnetic signals, such as thin films or small single crystals. They can perform precise measurements of magnetization as a function of temperature and applied magnetic field. For Cr₂Te₃ thin films, SQUID magnetometry has been used to measure temperature-dependent magnetization, revealing a Curie temperature (TC) of around 180 K. researchgate.net

TechniquePrincipleKey MeasurementsTypical Application for Cr₂Te₃
VSM Faraday's Law of InductionHysteresis Loops (M-H), Coercivity (Hc), Saturation Magnetization (Ms), Remanence (Mr)Determining bulk magnetic properties like coercivity and saturation magnetization. arxiv.org
SQUID Flux Quantization in Superconducting LoopsHigh-sensitivity Magnetization vs. Temperature (M-T) and Field (M-H)Precisely measuring the Curie temperature and studying weakly magnetic samples. researchgate.net

These techniques provide complementary information. While VSM is often faster and suitable for a wide range of materials, SQUID offers unparalleled sensitivity for detailed investigations of magnetic phenomena. nih.govnist.gov

X-ray Magnetic Circular Dichroism (XMCD) is a powerful element-specific and orbital-specific spectroscopic technique that provides detailed insights into the magnetic properties of a material at the atomic level. aps.orgox.ac.uk The technique involves measuring the absorption of circularly polarized X-rays in the presence of a magnetic field. The difference in absorption between left and right circularly polarized X-rays constitutes the XMCD signal. aps.org

By analyzing the XMCD spectra, particularly at the L-edges of transition metals like chromium, one can quantitatively determine the spin and orbital magnetic moments of the absorbing atom. aps.org This element specificity allows for the individual magnetic contributions of different elements in a compound to be distinguished.

In the study of chromium tellurides such as Cr₅Te₆ and Cr₂Te₃, Cr L₂₃-edge XMCD experiments have been performed. nih.gov These studies have revealed that the shape of the XMCD spectra can be sensitive to the concentration of Cr vacancies in the crystal structure. By analyzing the experimental spectra with theoretical models, such as configuration-interaction cluster model calculations, it is possible to extract valuable information about the electronic structure, including parameters like the crystal field splitting (10Dq) and the hybridization between Cr and Te orbitals. nih.gov For instance, XMCD studies on Cr₁₋δTe suggest that holes created by Cr deficiency are primarily located in the Te orbitals. nih.gov

Polarized Neutron Reflectometry (PNR)

Polarized Neutron Reflectometry (PNR) is a powerful, non-destructive technique utilized for the characterization of the depth-resolved magnetic structure of thin films. ornl.gov This method provides detailed information on the nuclear and magnetic scattering length density (SLD) profiles perpendicular to the sample surface, making it an ideal tool for investigating the magnetic properties of materials like Chromium(III) telluride (Cr₂Te₃). ornl.govresearchgate.net

In studies of Cr₂Te₃ thin films, PNR has been employed to probe the magnetization distribution within the material and at its interfaces. Research on pristine Cr₂Te₃ monolayers has revealed distinct nuclear (NSLD) and magnetic (MSLD) scattering length density profiles. These profiles provide insights into the material's layered atomic structure and the distribution of magnetic moments. researchgate.net For instance, PNR measurements on Cr₂Te₃ films on different substrates, such as SrTiO₃(111) and Al₂O₃(001), have been conducted to understand the influence of the substrate on the magnetic ordering. researchgate.net

Furthermore, PNR has been instrumental in studying the magnetic proximity effect in heterostructures comprising Cr₂Te₃ and topological insulators like (Bi,Sb)₂Te₃. researchgate.net By analyzing the depth profiles of the nuclear and magnetic scattering length densities in these heterostructures, researchers can elucidate the enhancement of ferromagnetism in the Cr₂Te₃ layer due to coupling with the topological insulator. researchgate.net The technique allows for a quantitative determination of the magnetization profile across the interface, revealing the extent of magnetic ordering induced in the adjacent layers.

The table below summarizes key findings from PNR studies on Cr₂Te₃ thin films, illustrating the experimental conditions and the nature of the magnetic profiles observed.

SampleSubstrateApplied In-plane Magnetic Field (μ₀H)Temperature (T)Key Findings
Pristine Cr₂Te₃ monolayerSrTiO₃(111)1.0 T5 KDetermination of the nuclear and magnetic scattering length density profiles, confirming the magnetic ordering within the monolayer. researchgate.net
Pristine Cr₂Te₃ monolayerAl₂O₃(001)1.0 T and 4.8 T3 KAnalysis of the depth-dependent magnetization as a function of the applied magnetic field. researchgate.net
Cr₂Te₃ / (Bi,Sb)₂Te₃ heterostructureNot specified4.8 T3 KRevealed enhanced ferromagnetism in the Cr₂Te₃ monolayer due to proximity coupling with the topological insulator. researchgate.net

AC Susceptibility Studies

AC susceptibility measurements are a sensitive probe of the dynamic magnetic properties of a material, providing insights into phase transitions and the nature of magnetic ordering. In the context of Chromium(III) telluride (Cr₂Te₃), AC susceptibility studies have been crucial in clarifying its complex magnetic behavior.

Recent investigations using AC susceptibility on Cr₂Te₃ single crystals have revealed a canted ferromagnetic (CFM) coupling, which challenges earlier reports suggesting spin-glass-like behavior. researchgate.net This finding is significant for understanding the intrinsic magnetic interactions within the material. The complex magnetic phase diagram of Cr₂Te₃, arising from competing magnetic interactions, has been explored using techniques that probe the AC magnetostrictive coefficient, which is related to the AC susceptibility. arxiv.orgarxiv.org These studies have confirmed the coexistence of multiple magnetic phases, including canted ferromagnetic, antiferromagnetic (AFM), and paramagnetic (PM) states. arxiv.orgarxiv.org

The transition between these phases can be modulated by temperature and applied magnetic fields. For instance, upon warming, Cr₂Te₃ undergoes a transition from a canted ferromagnetic state to an antiferromagnetic state at approximately 160 K. arxiv.org This transition temperature can be influenced by an external magnetic field. arxiv.org A subsequent transition to a paramagnetic state occurs at around 181 K. arxiv.org The nature of these transitions, whether first-order or second-order, has also been investigated, with evidence for a tricritical point in the temperature-magnetic field phase diagram. arxiv.org

The following table summarizes the magnetic phases and transition temperatures of Cr₂Te₃ as determined by studies involving AC susceptibility and related techniques.

Magnetic PhaseTransition Temperature (approx.)Notes
Canted Ferromagnetic (CFM)< 160 KThe ground state of Cr₂Te₃. arxiv.org AC susceptibility studies indicate a canted ferromagnetic coupling rather than a spin-glass state. researchgate.net
Antiferromagnetic (AFM)160 K - 181 KTransitions from the CFM phase upon warming. arxiv.org The AFM phase can be suppressed by a critical magnetic field. arxiv.org
Paramagnetic (PM)> 181 KThe high-temperature magnetic state. arxiv.org

Spectroscopic and Optical Responses of Chromium Iii Telluride

Vibrational Properties

Raman Spectroscopy for Phonon Modes and Spin-Phonon Coupling

Raman spectroscopy is a important technique for investigating the vibrational properties and spin-phonon interactions in Chromium(III) telluride (Cr₂Te₃) arxiv.org. In two-dimensional (2D) Cr₂Te₃ flakes, the major Raman peaks are observed at approximately 119.5 cm⁻¹ and 137 cm⁻¹ researchgate.net. These peaks are mapped as A₁ and Eg modes, respectively researchgate.net. The temperature dependence of these phonon modes provides insights into the material's structural and magnetic phase transitions researchgate.netarxiv.org.

Studies have shown a correlation between the phonon mode frequency and the strength of spin-phonon interaction in single-crystal Cr₂Te₃ researchgate.net. This interaction is significant in 2D magnetic materials and is crucial for the development of spintronic devices arxiv.orgresearchgate.net. The spin-phonon coupling effect in Cr₂Te₃ has been observed through anomalies in Raman spectra near the ferromagnetic and antiferromagnetic transition temperatures arxiv.org. Specifically, temperature-dependent Raman spectroscopy, supported by density functional theory, has been used to identify phonon modes and investigate these interactions researchgate.net. In-situ Raman analysis of 2D Cr₂Te₃ has demonstrated reversible structural transformations during low-temperature heating cycles (0 - 25 °C), which correspond to a ferromagnetic to paramagnetic transition arxiv.org.

The investigation of spin-phonon coupling is not limited to Cr₂Te₃. For instance, in CrBr₃, a conventional hardening of phonons with decreasing temperature is observed, which is attributed to the suppression of anharmonic phonon-phonon interactions nso-journal.org. Furthermore, the study of materials like FePS₃ has revealed that spin-phonon coupling can lead to the discovery of 2D antiferromagnetism nso-journal.org.

Electronic Spectroscopy

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition and the chemical and electronic state of the elements within a material. In the analysis of Chromium(III) telluride (Cr₂Te₃), XPS is employed to verify the valence state of chromium and tellurium.

High-resolution XPS spectra of Cr₂Te₃ thin films show peaks corresponding to Cr and Te arxiv.org. The Cr 2p core level spectrum for Cr³⁺ typically shows peaks at binding energies of approximately 576.2 eV (2p₃/₂) and 586.5 eV (2p₁/₂) rsc.org. The Te 3d core level spectrum for Te²⁻ exhibits peaks around 572.3 eV (3d₅/₂) and 582.6 eV (3d₃/₂) rsc.org. It is important to note that there is a direct overlap between the Te 3d and Cr 2p peaks, which can complicate analysis thermofisher.comthermofisher.com. However, the spin-orbit components of Te 3d have a 3:2 intensity ratio, while Cr 2p has a 2:1 ratio, which can be used to differentiate them thermofisher.comthermofisher.com. If the tellurium concentration is high enough, the weaker Te 3p peaks can also be checked thermofisher.comthermofisher.com.

The native oxide on chromium metal may consist of a mixture of Cr(III) oxide and Cr(III) hydroxide thermofisher.com. The Cr 2p spectrum for Cr(III) oxide is characterized by multiple multiplet-split components thermofisher.com. Accurate fitting of this multiplet structure is crucial to avoid misidentification of other chemical states thermofisher.com.

Binding Energies of Core Levels in Chromium(III) Telluride.
ElementCore LevelBinding Energy (eV)
Chromium (Cr³⁺)2p₃/₂~576.2
Chromium (Cr³⁺)2p₁/₂~586.5
Tellurium (Te²⁻)3d₅/₂~572.3
Tellurium (Te²⁻)3d₃/₂~582.6

X-ray Absorption Spectroscopy (XAS) for Electronic Structure Probing

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local electronic and geometric structure of materials. In the study of Chromium(III) telluride (Cr₂Te₃), XAS at the Cr L₂,₃ edges is utilized to investigate its electronic structure and magnetic properties scispace.combwise.kr. The Cr L₂,₃ photon energy region coincides with the Te M₄,₅ edges scispace.com.

Experimental XAS spectra of Cr₂Te₃ films show Cr L₃-edge peaks at approximately 575.5 eV bwise.kr. The spectral shape is consistent with that of other Cr³⁺ compounds researchgate.net. Analysis of XAS and X-ray Magnetic Circular Dichroism (XMCD) data can provide quantitative information about the orbital and spin magnetic moments scispace.com. The covalent character of Cr₂Te₃ is attributed to the hybridization between the Cr d(eg) and Te 5p bands, which are located just above and below the Fermi level, respectively scispace.com.

It has been shown that surface oxidation of Cr₂Te₃ films can affect the XAS spectra. Surface-sensitive total-electron-yield (TEY) mode measurements on an oxidized film revealed an additional Cr³⁺ peak at a photon energy 1.5 eV higher than the main Cr peak, which matches the spectrum of Cr₂O₃ scispace.com. In contrast, bulk-sensitive luminescence-yield (LY) mode measurements on the same sample showed no signs of oxidation scispace.com.

Optical Absorption and Nonlinear Optical Phenomena

Optical Absorption and Transmittance Characteristics

The optical properties of Chromium(III) telluride (Cr₂Te₃) thin films have been investigated through optical absorption and transmittance measurements. These studies reveal that Cr₂Te₃ has a hexagonal crystal structure and exhibits ferromagnetic metallic conductivity inoe.ro. The optical band gap (Eg) of Cr₂Te₃ films has been measured, with values varying depending on the grain size of the film. For instance, measured band gaps were 2.06 eV, 2.57 eV, 2.04 eV, and 2.76 eV for films with different grain sizes inoe.roresearchgate.net.

The refractive index and extinction coefficient of Cr₂Te₃ films have also been determined. At a wavelength of 550 nm, the refractive indices were calculated to be 1.45, 1.82, 1.78, and 1.40, with corresponding extinction coefficients of 0.004, 0.010, 0.009, and 0.003 for films with varying grain sizes inoe.roresearchgate.net.

Furthermore, the nonlinear optical properties of PVD-grown Cr₂Te₃ thin films have been explored rsc.orgresearchgate.net. The nonlinear refractive index (n₂) was estimated to be on the order of 10⁻⁸ cm² W⁻¹ after accounting for significant thermal optical effects rsc.orgresearchgate.net. A decrease in the n₂ value was observed with increasing pump power, which led to increased absorption rsc.org. This research opens avenues for characterizing the optical nonlinearity of materials with notable thermal effects and evaluating their potential for practical applications rsc.org.

Optical Properties of Chromium(III) Telluride Thin Films.
PropertyValueConditions
Optical Band Gap (Eg)2.06 eVDependent on grain size
2.57 eV
2.04 eV
2.76 eV
Refractive Index (at 550 nm)1.45Dependent on grain size
1.82
1.78
1.40
Nonlinear Refractive Index (n₂)~10⁻⁸ cm² W⁻¹-

Nonlinear Refractive Index Investigations

The nonlinear refractive index (n₂) of Chromium(III) telluride (Cr₂Te₃) has been a subject of significant research interest due to its potential applications in nonlinear photonic devices. rsc.org Investigations into this property have primarily utilized the Z-scan technique to characterize the material's third-order nonlinear optical response.

Seminal studies have been conducted on thin films of Cr₂Te₃ grown by physical vapor deposition (PVD). rsc.orgresearchgate.net These investigations revealed a notable nonlinear refractive index on the order of 10⁻⁸ cm²/W. rsc.orgresearchgate.netoptica.org However, a crucial finding in these studies is the substantial influence of photothermal effects on the measurements.

Researchers have observed that the nonlinear refractive index of Cr₂Te₃ is strongly dependent on the incident pump power. rsc.org For instance, in a study involving a 33-nm-thick thin film, the n₂ value was found to decrease from 10.32 to 0.38 × 10⁻⁸ cm² W⁻¹ as the pump power increased. rsc.org This power-dependent behavior is attributed to heat accumulation, which leads to a significant thermal optical effect. rsc.orgresearchgate.net

Further investigations on a thicker, 100-nm Cr₂Te₃ thin film revealed a more complex behavior. As the peak intensity of the pump beam exceeded 12 MW cm⁻², which corresponds to a power of 450 mW, the nonlinear refractive index became negative. rsc.org This sign change is consistent with an anomalous increase in absorption, leading to a greater temperature rise within the material. rsc.org

To accurately determine the intrinsic electronic nonlinear refractive index, it is necessary to account for and remove the thermally induced background signal. rsc.orgresearchgate.net By doing so, the underlying n₂ value, free from accumulated heat effects, can be estimated. rsc.org The Z-scan measurements are a powerful tool for this characterization, providing insights into both the nonlinear absorption and refraction of the material. optica.org

The following tables summarize the key findings from nonlinear refractive index investigations of Chromium(III) telluride thin films.

Table 1: Nonlinear Refractive Index (n₂) of a 33-nm-thick Cr₂Te₃ Thin Film at Various Pump Powers.
Pump Power (mW)Peak Intensity (MW cm⁻²)Nonlinear Refractive Index (n₂) (× 10⁻⁸ cm² W⁻¹)
LowLow10.32
HighHigh0.38
Table 2: Nonlinear Refractive Index (n₂) of a 100-nm-thick Cr₂Te₃ Thin Film at Different Peak Intensities.
Pump Power (mW)Peak Intensity (MW cm⁻²)Nonlinear Refractive Index (n₂)
< 450< 12Positive
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Theoretical and Computational Investigations of Chromium Iii Telluride

First-Principles Calculations

First-principles calculations, which are based on quantum mechanics, serve as a powerful tool to predict and understand the behavior of materials at an atomic level without the need for experimental parameters.

Density Functional Theory (DFT) has been extensively applied to investigate the electronic, magnetic, and structural properties of chromium(III) telluride. These calculations have been crucial in understanding the origins of its magnetic behavior and its structural characteristics.

Electronic Properties: DFT studies reveal that Cr₂Te₃ is a metallic ferromagnet. researchgate.net The electronic structure is characterized by the significant role of chromium's 3d orbitals, which are primarily responsible for the material's magnetic moments. researchgate.net Calculations of the band structure and density of states (DOS) show that in the absence of a band gap at the Fermi level, confirming its metallic nature. materialsproject.org

Magnetic Properties: One of the most studied aspects of chromium(III) telluride is its magnetism. DFT calculations have successfully predicted and explained its ferromagnetic ordering. researchgate.netrsc.org Theoretical studies have determined the Curie temperature (TC) and, where applicable, the Néel temperature (TN), which align with experimental observations. researchgate.netarxiv.org The magnetic moments are found to be localized at the chromium sites. researchgate.net For bulk Cr₃Te₄, a related chromium telluride compound, DFT calculations predicted an average magnetic moment of 3.32 μB per chromium atom. arxiv.org In thin films, the magnetic properties can be modulated by thickness, with monolayer Cr₃Te₄ exhibiting room-temperature ferromagnetism with a TC up to approximately 344 K. arxiv.org DFT calculations have also been employed to explore the magnetocaloric effect in Cr₂Te₃, which is significant near room temperature. researchgate.netarxiv.org

Structural Properties: Chromium(III) telluride crystallizes in a hexagonal or trigonal structure. wikipedia.orgwikiwand.com DFT calculations are used to determine the stable crystal structure by minimizing the total energy. The lattice parameters obtained from these calculations are in good agreement with experimental data. materialsproject.org For instance, Cr₂Te₃ is known to have a structure belonging to the P-31c space group. materialsproject.orgresearchgate.net DFT has also been used to investigate structural transitions that are linked to the material's magnetic behavior. researchgate.netarxiv.org The compound is composed of alternating layers, and its properties can be influenced by the stacking and intercalation of chromium atoms. escholarship.org

DFT Calculated Properties of Chromium Tellurides
CompoundPropertyCalculated ValueReference
Cr₃Te₄ (bulk)Avg. Magnetic Moment per Cr atom3.32 μB arxiv.org
Cr₃Te₄ (monolayer)Curie Temperature (TC)~344 K arxiv.org
Cr₂Te₃Magnetic BehaviorMetallic Ferromagnet researchgate.net
Cr₂Te₃Crystal Structure Space GroupP-31c materialsproject.orgresearchgate.net

Standard DFT approximations can sometimes fail to accurately describe strongly correlated electron systems, such as those containing transition metals with localized d-electrons. scielo.org.za To address this, the DFT+U method introduces a Hubbard U term, which is an on-site Coulombic repulsion parameter, to better account for electron localization. scielo.org.za

For chromium tellurides, the inclusion of the Hubbard U correction has been shown to improve the description of their electronic and magnetic properties. researchgate.net Specifically for Cr₂Te₃, theoretical studies have found that a Hubbard U value of approximately 1.7 eV for the chromium 3d electrons provides a better correlation with experimental photoemission spectra and magnetic moments. researchgate.net In other computational studies on related chromium tellurides, a U value of 2.65 eV has been employed within the Dudarev approach. arxiv.org The application of DFT+U is particularly important for accurately modeling the electronic structure and magnetic ground state of these materials. escholarship.org

In practical DFT calculations for solid-state systems, pseudopotentials are used to simplify the calculations by replacing the core electrons and the strong ionic potential with a weaker effective potential. The projector augmented-wave (PAW) method is a commonly used pseudopotential approach in the study of chromium tellurides. escholarship.org

The choice of the exchange-correlation (XC) functional is also critical for the accuracy of DFT calculations. stanford.edu For chromium(III) telluride and related compounds, the Generalized Gradient Approximation (GGA) is frequently employed. escholarship.org A specific implementation of GGA, the Perdew-Burke-Ernzerhof (PBE) functional, has been used in these studies. escholarship.org While local and semi-local functionals like GGA are computationally efficient and often provide good results for structural properties, their accuracy for electronic and magnetic properties in strongly correlated systems can be limited without corrections like the Hubbard U. aps.org

Spin Dynamics and Statistical Physics Models

To complement first-principles calculations, models from statistical physics are used to simulate the collective magnetic behavior and thermal effects in chromium(III) telluride.

Monte Carlo simulations are a powerful computational technique used to study the statistical mechanics of magnetic systems. ucdavis.edu These simulations can model the temperature-dependent magnetic properties and phase transitions. For ultrathin chromium tellurides, Monte Carlo simulations based on parameters derived from first-principles calculations have been used to investigate magnetic ordering. arxiv.org This approach allows for the prediction of the Curie temperature and can reproduce the transition from a ferromagnetic to a paramagnetic state as the temperature increases. arxiv.org The simulations have successfully demonstrated long-range stable magnetism in certain chromium telluride structures. arxiv.org

The Heisenberg model is a fundamental theoretical framework used to describe magnetism in materials where the magnetic moments are localized on atomic sites. arxiv.org In this model, the magnetic interactions between neighboring atoms are described by exchange coupling constants. escholarship.org For chromium tellurides, an anisotropic Heisenberg model can be developed with exchange interactions obtained from first-principles calculations. arxiv.org This model is essential for understanding the nature of magnetic coupling (ferromagnetic vs. antiferromagnetic) and the magnetic anisotropy of the system. escholarship.orgarxiv.org The exchange coupling constants between chromium atoms can be extracted by calculating the energies of different magnetic configurations. escholarship.org

The Stoner model of itinerant ferromagnetism provides a complementary perspective, particularly for metallic magnets where the electrons responsible for magnetism are delocalized. While not as frequently cited in the context of detailed Cr₂Te₃ studies as the Heisenberg model, the Stoner criterion is a general concept that helps to explain the onset of ferromagnetism in metals based on the density of states at the Fermi level and the strength of the Stoner parameter, which represents the exchange interaction.

Prediction of Novel Quantum Phenomena (e.g., Berry Curvature, Topological States)

Theoretical and computational investigations into Chromium(III) telluride (Cr₂Te₃) have identified it as a fertile ground for exploring novel quantum phenomena, driven by the intricate interplay between its magnetic properties and spin-orbit coupling. arxiv.org First-principles simulations, in particular, have been instrumental in predicting and explaining exotic electronic properties related to Berry curvature and its potential role in developing topological states. arxiv.orgnih.gov

The primary quantum phenomenon computationally predicted and experimentally verified in Cr₂Te₃ is the manifestation of a significant Berry curvature in its momentum-space electronic structure. arxiv.orgresearchgate.net This Berry curvature is established as the underlying cause of the anomalous Hall effect (AHE) observed in thin films of the material. arxiv.orghackaday.com First-principles simulations have successfully modeled the AHE, revealing a unique temperature-dependent sign reversal of the anomalous Hall conductivity. nih.gov This reversal is not tied to a change in magnetization but is instead a direct consequence of the complex distribution of Berry curvature in the Brillouin zone. arxiv.orgresearchgate.net

Furthermore, theoretical studies have shown that this Berry curvature is highly tunable. arxiv.orgnih.gov Epitaxial strain, induced by growing Cr₂Te₃ films on different substrates, can modify the electronic band structure, thereby altering the Berry curvature and the resulting anomalous Hall effect. hackaday.com This strain-tunability offers a pathway for controlling these quantum electronic properties. arxiv.orgnih.gov

While Cr₂Te₃ is not typically classified as a topological insulator itself, its robust ferromagnetic properties make it a critical component in theoretical models for engineering magnetic topological insulator heterostructures. scispace.comnih.gov Computational studies explore the concept of "proximity coupling," where Cr₂Te₃ is interfaced with a known topological insulator, such as (Bi,Sb)₂Te₃. squarespace.comarxiv.org In these heterostructures, theoretical modeling suggests that the topological surface states of the insulator can effectively stabilize and even enhance the interfacial magnetic ordering in the Cr₂Te₃ layer. squarespace.com This synergy is predicted to be a versatile method for realizing advanced topological electronic devices. squarespace.comarxiv.org

The following table summarizes key findings from theoretical and computational investigations of quantum phenomena in Chromium(III) telluride.

Predicted PhenomenonComputational MethodKey FindingsReference
Momentum-Space Berry CurvatureFirst-Principles SimulationsEstablishes Berry curvature as the origin of the anomalous Hall effect; predicts a unique temperature-dependent sign reversal of Hall conductivity. arxiv.org, nih.gov
Strain-Tunable Berry Phase EffectsFirst-Principles SimulationsDemonstrates that epitaxial strain can modulate the Berry curvature, allowing for the tuning of the anomalous Hall effect. arxiv.org, hackaday.com
Enhanced Interfacial FerromagnetismTheoretical ModelingPredicts that proximity coupling with a topological insulator enhances the Curie temperature and magnetization in monolayer Cr₂Te₃ via the Bloembergen-Rowland interaction. squarespace.com, arxiv.org
Proximity-Induced Topological StatesTheoretical ModelingInvestigates the use of Cr₂Te₃ as a ferromagnetic layer to induce and manipulate quantum effects in adjacent topological insulator layers. scispace.com, nih.gov, ox.ac.uk

Low Dimensional Systems and Heterostructures of Chromium Iii Telluride

Two-Dimensional (2D) Limit Research

The investigation of Cr₂Te₃ in its 2D form, ranging from monolayers to few-layer systems, has revealed that its intrinsic ferromagnetism persists even at the atomic scale, a crucial characteristic for the development of miniaturized magnetic devices.

In the transition from a three-dimensional bulk crystal to a 2D monolayer, Cr₂Te₃ undergoes significant changes in its electronic and magnetic characteristics. Theoretical calculations predict that while bulk Cr₂Te₃ is metallic, atomically thin layers can exhibit half-metallic behavior, where one spin channel is metallic and the other is insulating. arxiv.org This property is highly desirable for spintronic applications as it allows for the injection of highly spin-polarized currents. arxiv.org This emergent half-metallicity is attributed to the reduced coordination number in the 2D limit, which narrows the band dispersion. arxiv.org

Experimental studies have successfully synthesized single-unit-cell thick Cr₂Te₃ crystals, which correspond to a thickness of approximately 1.4 nm. arxiv.org These 2D crystals demonstrate robust ferromagnetism with a Curie temperature (TC) of around 180 K. arxiv.org Furthermore, they exhibit a large perpendicular magnetic anisotropy of 7×105 J m-3 and a high coercivity of approximately 4.6 kG at 20 K. arxiv.org First-principles calculations also indicate a transition from a canted spin arrangement in the bulk material to a collinear ferromagnetic order in atomically thin layers. arxiv.org

The synthesis of wafer-scale Cr₂Te₃ films down to a monolayer on insulating substrates like SrTiO₃(111) and Al₂O₃(001) using molecular beam epitaxy (MBE) has been a significant achievement. researchgate.netarxiv.org This scalability is crucial for practical applications. These monolayer films maintain robust ferromagnetism, paving the way for their integration into various electronic and spintronic device architectures. researchgate.netarxiv.org

Interactive Data Table: Properties of 2D Chromium(III) Telluride
PropertyValueNotes
Monolayer Thickness~1.4 nmCorresponds to a single unit cell. arxiv.org
Curie Temperature (TC)~180 KExperimentally observed in 2D crystals. arxiv.org
Magnetic Anisotropy7×105 J m-3 (Perpendicular)Observed in 2D crystals. arxiv.org
Coercivity (at 20 K)~4.6 kGMeasured in 2D crystals. arxiv.org
Electronic BehaviorPredicted Half-metallicArises in atomically thin layers. arxiv.org
Spin ArrangementCollinear FerromagneticIn contrast to the canted spin in bulk. arxiv.org

The magnetic and electronic properties of Cr₂Te₃ are highly sensitive to the number of atomic layers. There are, however, conflicting reports on the exact nature of this dependence. Some studies on single-crystal films grown on mica have reported an increase in the Curie temperature from 160 K for a 40.3 nm thick film to 280 K for a 5.5 nm film (approximately 4 unit cells). researchgate.net Conversely, other research on epitaxially grown films has shown a reduction in TC from 170 K for 3 and 6 monolayer films to 90 K for a monolayer. researchgate.net Another study reported a tunable TC from 165 K to 295 K depending on the thickness of films grown on Al₂O₃ substrates. arxiv.org This tunability is closely linked to variations in the c-lattice parameter with thickness. arxiv.org

A significant finding in the study of ultrathin Cr₂Te₃ is the transition of its ferromagnetic nature from itinerant (Stoner-type) to localized (Heisenberg-type) as the thickness is reduced to the monolayer limit. repec.orgosti.govarxiv.orgresearchgate.net In thicker films (e.g., 6 monolayers), the electronic structure is consistent with the Stoner model of ferromagnetism, where magnetism arises from a spin-splitting of the electronic bands in a metal. researchgate.net As the material approaches the monolayer limit, there is a drastic drop in the density of states near the Fermi level, leading to a suppression of the Stoner mechanism and a transition towards a more localized magnetic moment behavior described by the Heisenberg model. repec.orgarxiv.orgresearchgate.net This transition highlights the powerful role of dimensionality in tuning the fundamental magnetic interactions in 2D materials. repec.orgarxiv.org Monolayer Cr₂Te₃, despite this transition and a suppressed TC in some cases, retains its robust ferromagnetic character. repec.orgarxiv.orgresearchgate.net

Interactive Data Table: Thickness-Dependent Curie Temperature of Cr₂Te₃
ThicknessSubstrateCurie Temperature (TC)Trend with Decreasing Thickness
40.3 nm -> 5.5 nmMica160 K -> 280 KIncrease researchgate.net
6 ML -> 1 MLNot specified170 K -> 90 KDecrease researchgate.net
300 nm -> 15 nmAl₂O₃295 K -> 165 KDecrease arxiv.org
2 MLSrTiO₃/Al₂O₃100 K- researchgate.netarxiv.org

Interface Engineering and Proximity Effects

The properties of 2D Cr₂Te₃ can be further manipulated through interface engineering, which involves the careful selection of substrates and the creation of heterostructures with other quantum materials. These interfaces can induce strain, alter the crystal structure, and introduce new electronic and magnetic interactions through proximity effects.

The choice of substrate for the epitaxial growth of Cr₂Te₃ thin films plays a critical role in determining their structural and, consequently, their magnetic properties. High-quality, (001)-oriented Cr₂Te₃ thin films have been successfully grown on various substrates, including c-plane sapphire (Al₂O₃), Si(111), and SrTiO₃(111). researchgate.netox.ac.ukscispace.comarxiv.org The lattice mismatch and differences in thermal expansion coefficients between the Cr₂Te₃ film and the substrate can induce significant strain in the film. researchgate.net

This strain can directly influence the lattice parameters of the Cr₂Te₃ film. For instance, studies have shown that the c-axis lattice constant of Cr₂Te₃ films can be elongated compared to the bulk value, and this elongation can be thickness-dependent. bwise.kr On sapphire substrates, the c-axis lattice constant has been observed to increase with increasing film thickness. arxiv.org In another study, ex-situ annealing of Cr₂Te₃ films capped with aluminum led to a c-axis lattice expansion, which was correlated with a significant enhancement of the Curie temperature. bwise.kr The strain induced by the substrate can also be compressive, as observed for Cr₂Te₃ grown on Al₂O₃(0001) and SrTiO₃(111), with the in-plane compressive strain increasing as the film thickness is reduced. researchgate.net This strain can be a powerful tool to tune the magnetic anisotropy, potentially switching the magnetic easy axis from out-of-plane to in-plane. researchgate.net

The integration of Cr₂Te₃ with other quantum materials, particularly topological insulators (TIs), opens up exciting possibilities for creating novel quantum phenomena. ox.ac.uk Chromium telluride compounds are considered promising ferromagnets for proximity coupling to TIs of the Cr-doped (Bi,Sb)₂(Se,Te)₃ class, as they share common elements and have compatible crystal structures, which simplifies the growth of high-quality heterostructures. ox.ac.ukscispace.com

When Cr₂Te₃ is brought into close proximity with a topological insulator, a magnetic proximity effect can occur, where the ferromagnetic order of the Cr₂Te₃ influences the surface states of the TI. Conversely, the unique electronic properties of the TI surface states can enhance the magnetism in the adjacent Cr₂Te₃ layer. researchgate.netarxiv.org This has been demonstrated in heterostructures of Cr₂Te₃ with (Bi,Sb)₂Te₃, where the Curie temperature of a 2-monolayer Cr₂Te₃ film was increased from 100 K to approximately 120 K. researchgate.netarxiv.orgornl.gov This enhancement is accompanied by a substantially boosted magnetization. researchgate.netarxiv.org The underlying mechanism for this enhancement is believed to be the Bloembergen–Rowland interaction, which is mediated by the topological surface states. researchgate.netarxiv.org Such heterostructures are crucial for the realization of the quantum anomalous Hall effect at higher temperatures and for the development of advanced spintronic devices. scispace.com

The magnetic proximity effect observed in Cr₂Te₃/TI heterostructures is a direct consequence of interlayer magnetic coupling. researchgate.netarxiv.org The exchange interaction at the interface between the ferromagnetic Cr₂Te₃ and the topological insulator leads to a modification of the electronic and magnetic properties of both materials. researchgate.netarxiv.org This coupling is strong enough to enhance the ferromagnetic ordering temperature in the Cr₂Te₃ layer, demonstrating that the interface is not merely a passive boundary but an active component that can be engineered to achieve desired functionalities. The ability to control this interlayer coupling, for instance through the choice of materials or by applying external fields, is a key area of research for designing future spintronic and topological quantum devices.

Modulation of Chromium Iii Telluride Properties by Doping and External Fields

Chemical Doping Strategies

Chemical doping, involving the introduction of foreign atoms into the crystal lattice, is a well-established method for modifying the properties of materials. In the context of systems related to chromium telluride, such as chromium-doped bismuth telluride (Bi₂Te₃), doping can lead to profound changes in the electronic and magnetic landscapes.

Intercalation and Substitution Effects (e.g., Cr-doped Bi₂Te₃ systems)

The introduction of chromium into host lattices like Bi₂Te₃ can occur through two primary mechanisms: intercalation, where Cr atoms occupy sites within the van der Waals gaps between layers, and substitution, where Cr atoms replace host atoms (e.g., Bi) on their lattice sites. ccsenet.orgnih.gov First-principles calculations have shown that for Cr doping in Bi₂Te₃, cation-site substitutional doping, where Cr replaces Bi, is the most energetically favorable configuration. fjnu.edu.cn This substitution is confirmed experimentally by the reduction in the c-axis lattice parameter of (Bi₀.₄Sb₀.₆)₂Te₃ thin films with increased Cr doping, which is attributed to the smaller ionic radius of chromium compared to bismuth and antimony. nih.gov

In Cr-doped Bi₂Te₃ nanotubes, as the chromium concentration increases, there is evidence of Cr ions occupying interstitial regions in the van der Waals gaps, which can lead to an increase in the c-lattice parameter at certain concentrations. ccsenet.org The specific doping mechanism—intercalation or substitution—plays a crucial role in determining the resulting material properties.

Impact on Carrier Concentration and Fermi Level Stabilization

Chromium doping has a significant impact on the charge carrier concentration and the position of the Fermi level. In (Bi₀.₄Sb₀.₆)₂Te₃, which is intrinsically n-type, the introduction of Cr dopants induces a transition to p-type conductivity. nih.gov This is because Cr atoms substituting Bi sites act as hole donors. arxiv.org The carrier density can be suppressed by up to an order of magnitude at certain doping levels, which is a critical factor for applications in topological quantum devices. nih.gov

Angle-resolved photoemission spectroscopy (ARPES) studies on Cr-doped Bi₂Te₃ thin films have confirmed that Cr doping introduces hole carriers, which consequently moves the chemical potential towards the charge neutral point. arxiv.org In some chromium-doped lead telluride systems, increasing the chromium content leads to a reduction in the hole concentration, a p-n conversion of the conductivity type, and ultimately, the stabilization of the Fermi level by a resonance level of chromium. researchgate.net

Interactive Table: Effect of Cr Doping on Carrier Properties of (Bi₀.₄Sb₀.₆)₂Te₃ Films | Cr/Sb Ratio | Carrier Type | Carrier Density (|n₂D|) (cm⁻²) | Carrier Mobility (cm²/Vs) | | :--- | :--- | :--- | :--- | | 0 | n-type | ~1 x 10¹³ | ~200 | | 0.025 | p-type | 2.3 x 10¹² | ~1000 | | 0.05 | p-type | ~4 x 10¹² | ~800 | | 0.075 | p-type | ~6 x 10¹² | ~600 | | 0.1 | p-type | ~8 x 10¹² | ~400 | Data sourced from experimental studies on epitaxially grown thin films. The carrier mobility is enhanced by a factor of 5 at a Cr/Sb ratio of 0.025 compared to the undoped sample. nih.gov

Influence on Magnetic and Electronic Phenomena

The introduction of magnetic ions like chromium into non-magnetic hosts such as Bi₂Te₃ can induce long-range magnetic order. In Cr-doped (Bi₀.₄Sb₀.₆)₂Te₃, ferromagnetic behavior is observed with a Curie temperature (T_c) above 50 K. nih.gov Both the saturation magnetization and coercivity are found to increase with higher Cr doping levels. nih.gov

The evolution of the Curie temperature with dopant concentration can be non-monotonic. In (Bi₁₋yCr_y)₂Te₃ thin films, T_c initially increases with y, reaches a maximum, then decreases, and subsequently increases again. arxiv.org This complex behavior is attributed to a crossover in the dominant magnetic exchange interaction, from a van Vleck-type ferromagnetism in the low-doping regime to a Ruderman-Kittel-Kasuya-Yosida (RKKY)-type interaction at higher doping levels. arxiv.org

From an electronic standpoint, first-principles calculations indicate that at a nominal doping concentration of 4%, Cr-doped Bi₂Te₃ remains a magnetic insulator, albeit with a substantially reduced band gap. fjnu.edu.cn

Interactive Table: Magnetic Properties of Cr-doped (Bi₀.₄Sb₀.₆)₂Te₃ Films at 5 K

Cr/Sb Ratio Saturation Magnetization (emu/cm³) Coercivity (Oe) Curie Temperature (T_c) (K)
0.025 ~20 ~200 < 50
0.05 ~40 ~400 > 50
0.075 ~60 ~600 > 50
0.1 ~80 ~800 > 50

Magnetic properties measured with the magnetic field applied along the out-of-plane direction. nih.gov

Strain Engineering

Strain engineering, the application of mechanical stress to a material, provides a powerful tool to continuously tune its lattice parameters and, consequently, its physical properties without altering its chemical composition.

Biaxial and Uniaxial Strain Effects on Magnetic Anisotropy and Ordering

The magnetic properties of two-dimensional materials like chromium telluride are highly sensitive to strain. Theoretical studies based on first-principles calculations have shown that both biaxial and uniaxial strain can effectively modulate the magnetic anisotropy and ordering in monolayer Cr₂Te₃.

For monolayer Cr₂Te₃, which is predicted to have an in-plane magnetic anisotropy in its pristine form, the application of strain can alter the magnetic ground state. arxiv.org A tensile biaxial strain of approximately 2% is predicted to induce a transition from a ferromagnetic (FM) to an antiferromagnetic (AFM) state. arxiv.org The magnetic anisotropy energy (MAE), which determines the preferred orientation of magnetization, is also strongly dependent on strain. For Cr₂Te₃, the in-plane magnetic anisotropy is generally maintained over a range of applied strain. arxiv.org

Experimental work on Cr₂Te₃ nanoflakes has demonstrated that the Curie temperature can be modulated by strain. Tensile strain can lead to an increase in T_c by up to ~40 K, while compressive strain can cause a decrease of as much as ~90 K, depending on the sample thickness. researchgate.net The coercive field also shows a significant decrease under applied strain, which may indicate a change in the exchange interaction strength or the direction of magnetization. researchgate.net

Interactive Table: Predicted Effect of Biaxial Strain on Monolayer Cr₂Te₃

Biaxial Strain (%) Magnetic Ground State Magnetic Anisotropy Energy (MAE) (meV/unit cell) Magnetic Easy Axis
-4 Ferromagnetic ~ -0.1 In-plane
-2 Ferromagnetic ~ -0.15 In-plane
0 Ferromagnetic ~ -0.2 In-plane
+2 Antiferromagnetic ~ -0.15 In-plane
+4 Antiferromagnetic ~ -0.1 In-plane

Data derived from first-principles calculations. Negative MAE indicates in-plane magnetic anisotropy. arxiv.org

Strain-Mediated Electronic Structure Modulation

While extensive experimental data on the strain-mediated electronic structure modulation of Cr₂Te₃ is still emerging, theoretical studies on related 2D materials provide valuable insights. For instance, in various 2D materials, applying biaxial strain can lead to a transition from a semiconducting to a semimetallic state. arxiv.org Tensile strain, in particular, has been shown to induce topological phase transitions in some systems. arxiv.org

First-principles calculations are a key tool for predicting these effects. Such calculations show that uniaxial stress can lead to charge redistribution and changes in the Fermi surface, which in turn affect the material's transport properties. arxiv.org For chromium-based compounds, strain is known to tune the crystal-field splitting of the Cr d-orbitals, which can have a profound impact on both the electronic and magnetic properties. aps.org The ability to engineer the band structure through strain opens up possibilities for creating novel electronic and spintronic devices with tailored functionalities.

Pressure Effects on Exchange Interactions and Phase Transitions

The application of external pressure is a powerful tool for tuning the structural, electronic, and magnetic properties of materials by modifying their lattice parameters and, consequently, the interactions between constituent atoms. In layered magnetic materials like chromium(III) telluride (Cr₂Te₃), pressure can effectively modulate both inter- and intra-layer distances, leading to significant changes in magnetic exchange interactions and potentially inducing phase transitions.

Research into chromium-telluride systems and related two-dimensional (2D) materials has demonstrated a strong coupling between lattice structure and magnetism. The magnetic behavior in these compounds is heavily influenced by the Cr-Te bond lengths and the distances between chromium atoms. arxiv.orgaps.org Generally, direct Cr-Cr antiferromagnetic (AFM) interactions become more dominant as the Cr-Cr distance decreases, while indirect ferromagnetic (FM) Cr-X-Cr (where X is an anion like Te) superexchange prevails at larger separation distances. aps.org Pressure-induced anisotropic compression can bring the magnetic chromium atoms closer together, thereby enhancing direct exchange interactions over competing ones. arxiv.org

In a study on the related compound Cr₃Te₄, pressure was found to induce a ferromagnetic to antiferromagnetic phase transition. arxiv.org This transition was attributed to the anisotropic compression along the c-axis, which reduced the intralayer separation, strengthened the direct exchange interaction, and drove the system to an antiferromagnetic ground state. arxiv.org While direct high-pressure studies on Cr₂Te₃ detailing phase transitions are not as prevalent, the principles governing these interactions are expected to be similar.

Strain, which can be considered a localized form of pressure, has been shown to significantly modulate the magnetic properties of Cr₂Te₃ nanoflakes. Both tensile and compressive strain can alter the lattice structure, leading to changes in the Curie temperature (Tc) and the coercive field. researchgate.net A decrease in the coercive field under applied strain suggests a change in the exchange interaction or the direction of magnetization. researchgate.net

The table below summarizes findings on how pressure and strain can modulate the magnetic properties of Cr₂Te₃ and related chromium chalcogenides.

MaterialExternal FieldObserved EffectReference
Cr₂Te₃ NanoflakesTensile StrainPositive modulation of Curie temperature (up to ~40 K) researchgate.net
Cr₂Te₃ NanoflakesCompressive StrainNegative modulation of Curie temperature (up to ~-90 K); Decrease in coercive field researchgate.net
Cr₃Te₄Hydrostatic PressureFerromagnetic to Antiferromagnetic phase transition arxiv.org
Cr₀.₉₃TeHydrostatic PressureDisappearance of ferromagnetic phase above 7 GPa arxiv.org
Cr₂Ge₂Te₆Hydrostatic PressureSuppression of ferromagnetism (Tc decreases) aps.org

These findings underscore the sensitivity of the magnetic order in chromium tellurides to changes in interatomic distances. The application of pressure can serve as a clean method to tune the delicate balance between competing direct exchange, superexchange, and double exchange interactions that define the magnetic ground state of the material. arxiv.org

Electric Field Gating and Modulation of Properties

Electric field gating represents a key strategy for actively controlling the electronic and magnetic properties of 2D materials, offering a pathway for developing next-generation spintronic devices. By applying a voltage via a gate electrode, it is possible to inject or deplete charge carriers in the material, which can, in turn, modulate carrier density, tune the Fermi level, and influence magnetic ordering.

While extensive research on electric field control of Cr₂Te₃ is still emerging, studies on other 2D van der Waals magnets, such as chromium triiodide (CrI₃), provide a foundational understanding of the mechanisms involved. In bilayer CrI₃, which is naturally an antiferromagnet, the application of a vertical electric field can induce a transition to a ferromagnetic state. arxiv.org This linear magnetoelectric effect arises because the electric field breaks the spatial-inversion symmetry of the bilayer system, leading to an imbalance in the spin-dependent charge transfer between the layers and resulting in a net magnetization. arxiv.org

The potential for such control in Cr₂Te₃ is significant. As a 2D ferromagnet, its properties could be modulated through several electric-field-driven mechanisms:

Carrier Density Modulation: In a field-effect transistor (FET) setup, a gate voltage can accumulate or deplete electrons, which can alter the Ruderman-Kittel-Kasuya-Yosida (RKKY) interaction or other carrier-mediated exchange mechanisms, thereby modifying the magnetic anisotropy and Curie temperature.

Magnetoelectric Coupling: Materials that exhibit magnetoelectric effects, like the related chromium oxide (Cr₂O₃), can have their magnetization switched by an applied voltage. researchgate.net This effect allows for low-power, voltage-controlled magnetic switching, a desirable feature for spintronic applications. researchgate.net

Orbital Engineering: An electric field can influence the orbital occupation of electrons in the magnetic ions. This can alter the single-ion magnetic anisotropy and the anisotropic exchange interactions, providing another route to control the magnetic state.

The successful demonstration of electric-field control in materials like CrI₃ highlights the promise of this approach for the broader class of 2D magnets, including Cr₂Te₃. arxiv.org The ability to electrically tune ferromagnetism in thin films of Cr₂Te₃ could enable the development of voltage-controlled magnetic memories, spin transistors, and other novel spintronic devices. arxiv.orghackaday.com

Emerging Research Frontiers and Multifunctional Properties of Chromium Iii Telluride

Spintronic Phenomena and Conceptual Devices

Chromium(III) telluride (Cr2Te3) has emerged as a significant material in the field of spintronics due to its intrinsic ferromagnetic properties, metallic nature, and strong magnetic anisotropy. nih.govresearchgate.net These characteristics make it a promising platform for developing next-generation spintronic and quantum devices that leverage the spin of electrons in addition to their charge. nih.gov Research into Cr2Te3 thin films and heterostructures is paving the way for conceptual devices that utilize phenomena such as magnetoresistance and spin torques.

Magnetoresistance and Spin Transfer Torque Mechanisms

Magnetoresistance, the change in a material's electrical resistance in response to an applied magnetic field, is a key property for spintronic sensors and memory. In thin films of Cr2Te3, magnetotransport measurements have confirmed the material's metallic behavior and a strong perpendicular magnetic anisotropy, which is the tendency for the material's magnetization to align perpendicular to the film plane. acs.org

A more advanced application of spintronics involves the manipulation of magnetization using spin-polarized currents, a phenomenon described by spin-orbit torques (SOT), which are closely related to spin transfer torque. In heterostructures combining Cr2Te3 with a topological insulator, such as (Bi₀.₅Sb₀.₅)₂Te₃, highly efficient magnetization switching induced by SOT has been demonstrated. researchgate.net This efficiency is critical for developing low-power magnetic random-access memory (MRAM) and other spintronic devices. researchgate.net In one study, a remarkably high spin-torque efficiency and spin Hall conductivity were observed at 80 K in such a bilayer structure, highlighting the potential of Cr2Te3-based systems for efficient spintronic applications. researchgate.net

Table 1: Spintronic Properties of a Cr₂Te₃/(Bi₀.₅Sb₀.₅)₂Te₃ Heterostructure
ParameterValueTemperatureReference
Spin-Torque Efficiency (βL)12.9 × 10⁻⁶ mT A⁻¹ cm²80 K researchgate.net
Spin Hall Conductivity (σSH)4.8 × 10⁶ (ħ/2e) Ω⁻¹ m⁻¹80 K researchgate.net

Quantum Anomalous Hall Effect (QAHE) Enabling Materials

The Quantum Anomalous Hall Effect (QAHE) is a quantum phenomenon characterized by a quantized Hall resistance that occurs in the absence of an external magnetic field. This effect is a key goal for creating ultra-low-power electronics. nist.govkavlifoundation.org Achieving QAHE requires the integration of magnetism into a topological insulator. arxiv.org

Chromium(III) telluride is a crucial component in the development of materials that exhibit QAHE. While Cr2Te3 itself is a ferromagnet, it is often used in proximity to or as a dopant in topological insulators like (Bi,Sb)₂Te₃. ox.ac.ukarxiv.org This combination introduces the necessary long-range magnetic order to break time-reversal symmetry, a prerequisite for the QAHE. nih.gov The resulting materials are known as magnetic topological insulators. ox.ac.ukarxiv.org

A related and more readily observed phenomenon in Cr2Te3 thin films is the Anomalous Hall Effect (AHE), where a Hall voltage is generated proportional to the material's magnetization. hackaday.com The AHE in Cr2Te3 is notable for its tunability; research has shown that the effect, including a reversal of its sign, can be controlled by temperature and by strain from the substrate the film is grown on. hackaday.comresearchgate.netarxiv.org This tunability is directly linked to the material's Berry curvature, a key concept in topological physics. hackaday.comarxiv.org

Thermoelectric Phenomena (Fundamental Aspects)

Thermoelectric materials can convert heat energy into electrical energy and vice versa, a property governed by the Seebeck coefficient. wikipedia.org The layered crystal structure of Cr2Te3, with strong in-plane covalent bonds and weak van der Waals bonds between layers, is expected to result in low lattice thermal conductivity, a desirable trait for efficient thermoelectric materials. researchgate.net

Decoupling Magnetic and Carrier Concentration Effects in Thermoelectrics

Enhancing thermoelectric performance is challenging because the key parameters—Seebeck coefficient, electrical conductivity, and thermal conductivity—are often interdependent. shu.ac.uk In magnetic materials like Cr2Te3, a further complexity arises from the interplay between magnetic interactions and charge carrier concentration. Disentangling these two effects is a fundamental research frontier.

One proposed mechanism for enhancing the Seebeck coefficient involves leveraging magnetic interactions. shu.ac.uk In dilute magnetic systems, such as chromium-doped bismuth telluride, the interaction between charge carriers and localized magnetic moments can lead to an increased carrier effective mass. shu.ac.uk This enhancement of the effective mass can, in turn, increase the Seebeck coefficient, an effect distinct from simply altering the carrier concentration through doping. This demonstrates that magnetism can provide an independent lever to tune thermoelectric properties, although fully decoupling it from carrier concentration effects in a single material remains a complex research goal.

Seebeck Coefficient Enhancement Mechanisms

The Seebeck coefficient (S) is a direct measure of a material's ability to generate a voltage from a temperature difference. wikipedia.org A high Seebeck coefficient is crucial for high-performance thermoelectric generators. acs.org Several fundamental mechanisms are being explored to enhance this property in advanced materials like chromium tellurides.

Optimizing Effective Mass: As mentioned, introducing magnetic interactions can increase the effective mass of charge carriers, which is proportional to the Seebeck coefficient. shu.ac.ukacs.org This provides a pathway to boost thermopower in magnetic thermoelectric materials.

Energy Filtering: This mechanism involves creating potential barriers within the material that selectively scatter low-energy charge carriers more than high-energy ones. chinesechemsoc.orgacs.org This process increases the average energy of the carriers contributing to transport, thereby enhancing the Seebeck coefficient. acs.org While extensively studied in other systems, applying this principle to Cr2Te3 through nanostructuring or composite design is a viable research direction.

Band Structure Engineering: Modifying the electronic band structure, for instance by inducing band convergence where multiple electronic bands contribute to charge transport, can significantly increase the density of states near the Fermi level, leading to a higher Seebeck coefficient. acs.org This can be achieved through chemical doping, alloying, or applying strain. rsc.org

Topological Material Aspects

Beyond its role in QAHE heterostructures, Chromium(III) telluride itself exhibits properties characteristic of a topological material. These properties arise from the interplay between its crystal structure, spin-orbit coupling, and intrinsic magnetism. arxiv.org

A key topological feature of Cr2Te3 is a significant and tunable Berry curvature in its electronic band structure. hackaday.comarxiv.org The Berry curvature is a geometric property of the electronic wavefunctions in momentum space and acts as an effective magnetic field. This intrinsic "field" is the underlying origin of the Anomalous Hall Effect (AHE) observed in the material. researchgate.netarxiv.org

Crucially, research has demonstrated that the Berry curvature in quasi-two-dimensional Cr2Te3 thin films can be tuned by applying strain, for example, by growing the films on different substrates. arxiv.org This interface-driven tunability of a fundamental topological property makes Cr2Te3 a versatile platform for exploring topological electronics and designing new quantum devices. ox.ac.ukarxiv.org

Table 2: Key Physical Properties of Chromium(III) Telluride
PropertyValue / DescriptionReference
Crystal StructureHexagonal (NiAs-type) wikipedia.org2dsemiconductors.com
Magnetic OrderingFerromagnetic acs.orgwikipedia.org
Curie Temperature (TC)~180 K (for thin films) acs.orgwikipedia.org
Key Topological FeatureStrain-tunable Berry curvature arxiv.org

Topological Insulator Properties and Dirac Point Physics

Chromium(III) telluride (Cr₂Te₃) is not classified as a topological insulator (TI) in its own right; rather, it is a metallic ferromagnet that has garnered significant interest for its integration into magnetic topological insulator (MTI) heterostructures. ox.ac.ukscispace.com Its primary role in this context is as a ferromagnetic material for proximity coupling with TIs, such as chromium-doped (Bi,Sb)₂Te₃. ox.ac.ukscispace.com The structural and chemical compatibility between Cr₂Te₃ and this class of TIs simplifies the growth of high-quality thin film heterostructures, making it a promising candidate for advanced quantum device applications. ox.ac.ukscispace.com

Topological insulators are materials with an insulating interior but conducting surface states, which are protected by time-reversal symmetry and characterized by a unique band structure featuring a "Dirac cone". nih.gov When magnetic impurities are introduced into a TI, time-reversal symmetry is broken, which can open a band gap at the Dirac point. nih.gov This is where the function of Cr₂Te₃ becomes critical. By placing a ferromagnetic layer like Cr₂Te₃ in close proximity to a topological insulator, the magnetic properties can be imprinted onto the TI's surface states. This "proximity effect" can induce a magnetic gap at the Dirac point of the TI, a crucial step for realizing phenomena like the quantum anomalous Hall effect (QAHE), where an electric current flows without dissipation along the edges of the material. nih.gov

The unique crystalline, electronic, and magnetic features of Cr₂Te₃ thin films make them particularly well-suited for this purpose. researchgate.net Research has demonstrated the successful growth of high-quality, (001)-oriented Cr₂Te₃ thin films that can be overgrown with Cr-doped Sb₂Te₃, forming a well-defined heterostructure. ox.ac.ukscispace.com The integration of Cr₂Te₃ is thus a key strategy in engineering the electronic and magnetic properties of topological insulator systems, leveraging its robust ferromagnetism to manipulate the topological surface states and Dirac point physics of the adjacent TI layer. ox.ac.uk

Berry Curvature and Topological Spin Textures (e.g., Skyrmions)

The electronic band structure of Chromium(III) telluride gives rise to significant Berry curvature, a property that describes the geometrical phase an electron acquires as it moves through the momentum space. This Berry curvature is the underlying cause of the intrinsic anomalous Hall effect (AHE) observed in Cr₂Te₃, a phenomenon where a voltage is generated perpendicular to both the current and the magnetization direction. kaust.edu.sa First-principles simulations have established that the momentum-space Berry curvature is responsible for unique behaviors in Cr₂Te₃ thin films, including a temperature-dependent sign reversal of the AHE. kaust.edu.sa

This nontrivial band topology and the associated Berry phase effects can be manipulated. For instance, the sign change in the AHE is tunable by applying strain to the Cr₂Te₃ epitaxial films. kaust.edu.sa The Berry phase also leads to distinct features, such as hump-like peaks in the Hall resistance near the coercive field, which are associated with the formation of magnetic domains during magnetization switching. kaust.edu.sa The ability to tune the Berry curvature through external means like strain offers new avenues for developing topological electronic devices. kaust.edu.sa

Beyond the intrinsic properties of its band structure, Cr₂Te₃ plays a crucial role in the formation of topological spin textures, most notably magnetic skyrmions, at interfaces with topological insulators. kaust.edu.sa Skyrmions are particle-like, topologically protected swirls of magnetic moments. The evidence for their existence in Cr₂Te₃/Bi₂Te₃ heterostructures comes from the observation of the topological Hall effect (THE). kaust.edu.sa Atomistic spin-dynamics simulations have further confirmed that magnetic skyrmions can form in such systems. kaust.edu.sa The versatile interface tunability of Berry curvature in Cr₂Te₃ thin films, combined with its role in stabilizing complex spin textures like skyrmions, highlights its potential in the field of spintronics. kaust.edu.sa

Magnetocaloric Effects and Refrigeration Concepts

Chromium(III) telluride has emerged as a promising material for magnetic refrigeration due to its significant magnetocaloric effect (MCE) near room temperature. ox.ac.ukscispace.comuab.cat The MCE is a phenomenon where a material's temperature changes in response to an applied magnetic field. ox.ac.uk This property is the foundation for magnetic refrigeration, an energy-efficient and environmentally friendly alternative to conventional gas-compression cooling technologies. ox.ac.ukuab.cat

Cr₂Te₃ is particularly advantageous because it exhibits a magnetic phase transition near room temperature, a critical requirement for practical refrigeration applications. ox.ac.ukscispace.comuab.cat Furthermore, its synthesis is less complex compared to many other magnetocaloric materials, such as Heusler alloys and rare-earth-based alloys. ox.ac.ukscispace.com The material undergoes a second-order magnetic phase transition, which is beneficial as it provides an entropy change over a broad temperature range without the energy losses associated with magnetic or thermal hysteresis. uab.cat

Studies have quantified the magnetocaloric performance of Cr₂Te₃, revealing a substantial magnetic entropy change (ΔSₘ) and a respectable refrigeration capacity (RC). The magnetic entropy change is a measure of the cooling potential of the material, while the refrigeration capacity indicates the amount of heat that can be transferred between the hot and cold ends of the refrigerator in one cycle. Research indicates that Cr₂Te₃ shows a large magnetic entropy change even at very low magnetic fields, making it an efficient candidate for magnetocaloric applications. ox.ac.ukscispace.comuab.cat

Magnetocaloric Properties of Chromium(III) Telluride
ParameterValueMagnetic Field Change (T)Reference
Max. Magnetic Entropy Change (ΔSₘ)2.36 J/kg·K0.1 T ox.ac.uk, scispace.com, uab.cat
Refrigeration Capacity (RC)~160 J/kgNot specified ox.ac.uk, scispace.com, uab.cat
Max. Magnetic Entropy Change (ΔSₘ) along c-axis~5.25 J/kg·K9 T researchgate.net
Max. Adiabatic Temperature Change (ΔTₐₖ) along c-axis~3.31 K9 T researchgate.net

Conclusion and Future Directions in Chromium Iii Telluride Research

Summary of Key Academic Discoveries and Remaining Challenges

Research into Cr₂Te₃ has unveiled its potential as a robust 2D ferromagnet. A key discovery is its intrinsic ferromagnetism in atomically thin layers, a crucial finding for the development of miniaturized spintronic devices. spintronics-info.comlbl.gov Bulk Cr₂Te₃ exhibits a Curie temperature (TC) of approximately 180 K and demonstrates strong perpendicular magnetic anisotropy (PMA), meaning its magnetic moments preferentially align perpendicular to the material plane. spintec.frresearchgate.nettandfonline.com This is a highly desirable characteristic for high-density magnetic data storage.

A significant breakthrough has been the ability to tune the magnetic properties of Cr₂Te₃. Studies have shown that its magnetism is not static but can be manipulated through external stimuli such as strain, film thickness, and heterostructure engineering. lbl.govarxiv.orgarxiv.orgresearchgate.net For instance, applying a 2% tensile strain can induce a transition from a ferromagnetic to an antiferromagnetic state. arxiv.orgarxiv.org Furthermore, researchers have successfully synthesized single-crystalline thin films and van der Waals heterostructures by growing Cr₂Te₃ on other 2D materials like graphene and tungsten diselenide (WSe₂), paving the way for novel electronic and spintronic device architectures. spintec.frresearchgate.net These heterostructures maintain strong PMA and a TC close to the bulk value. spintec.frresearchgate.net Another notable discovery is the tunable Anomalous Hall Effect (AHE) in Cr₂Te₃ thin films, which is directly dependent on the material's magnetization and can be controlled by substrate-induced strain and temperature. hackaday.com

Despite these advances, significant challenges remain. The relatively low Curie temperature of ~180 K is a major obstacle for room-temperature applications. researchgate.net Achieving large-scale, uniform growth of high-quality, single-crystalline Cr₂Te₃ films is another persistent difficulty. lbl.govspintec.fr The complex phase diagram of chromium tellurides, stemming from the multivalent nature of chromium and the tendency for self-intercalation, makes it challenging to synthesize pure Cr₂Te₃ without other stoichiometric phases like CrTe₂ or Cr₅Te₈. lbl.govarxiv.orgresearchgate.netnih.gov This structural complexity leads to diverse and sometimes conflicting experimental results regarding its magnetic properties, highlighting the need for more precise synthesis control. arxiv.orgarxiv.org

Key Property Discovered Value / Observation Significance Remaining Challenge
Magnetic Ordering Ferromagnetic in 2D layers lbl.govEssential for spintronic applicationsUnderstanding variations in magnetic properties across different experimental setups arxiv.orgarxiv.org
Curie Temperature (TC) ~180 K in bulk and thin films spintec.frresearchgate.nettandfonline.comEstablishes the temperature limit for magnetic orderingToo low for practical room-temperature devices
Magnetic Anisotropy Strong Perpendicular Magnetic Anisotropy (PMA) spintec.frtandfonline.comDesirable for high-density data storageMaintaining strong PMA in ultra-thin films and heterostructures
Tunability Magnetic properties can be altered by strain and thickness lbl.govarxiv.orgOffers pathways to control and switch magnetic statesAchieving precise and reversible control for device applications
Synthesis Epitaxial growth on 2D materials demonstrated spintec.frEnables creation of van der Waals heterostructuresLarge-area, high-quality, single-phase synthesis remains difficult lbl.gov

Prospective Research Avenues for Fundamental Understanding

To unlock the full potential of Cr₂Te₃, future research must focus on deepening the fundamental understanding of its physical properties. A primary research avenue is strain engineering . Systematic investigations into how biaxial and uniaxial strain can modify the crystal structure, influence Cr-Cr bond distances, and ultimately tune magnetic ordering and anisotropy are crucial. arxiv.orgarxiv.org This includes exploring strain-induced transitions between ferromagnetic and antiferromagnetic states, which could be harnessed for novel switching devices. arxiv.org

Heterostructure engineering presents another fertile ground for discovery. researchgate.net Future work should explore the interfacial phenomena and proximity effects in van der Waals heterostructures combining Cr₂Te₃ with a wider range of quantum materials. spintec.fr For example, interfacing Cr₂Te₃ with topological insulators could induce novel magnetoelectric or topological states, while coupling with semiconductors could allow for electrical gating of magnetism. spintec.frresearchgate.net

A more profound understanding of the role of defects and chromium self-intercalation is necessary. researchgate.netnih.gov Research aimed at precisely controlling the stoichiometry and defect concentration during synthesis could provide a powerful method for tailoring the magnetic and electronic properties of chromium tellurides. researchgate.net This requires the development of advanced synthesis techniques, such as molecular beam epitaxy, with in-situ characterization to achieve atomic-level control. lbl.gov

Finally, exploring the evolution of magnetism at the monolayer limit is critical. Recent findings suggest a shift from a Stoner model of magnetism in thicker films to a local moment model in single monolayers. lbl.gov Further investigation using advanced spectroscopic and microscopic techniques will be vital to fully comprehend the physics governing magnetism in the ultimate 2D limit.

Research Avenue Objective Potential Impact
Strain Engineering Systematically study the effect of strain on magnetic states and anisotropy. arxiv.orgarxiv.orgDevelopment of magneto-mechanical sensors and memory devices.
Heterostructure Engineering Investigate proximity effects in Cr₂Te₃-based van der Waals heterostructures. spintec.frresearchgate.netCreation of novel multifunctional spintronic and quantum devices.
Defect & Stoichiometry Control Achieve precise control over Cr intercalation and crystal phase during synthesis. researchgate.netEnables fine-tuning of magnetic properties for specific applications.
Monolayer Magnetism Elucidate the fundamental physics of magnetism in single-layer Cr₂Te₃. lbl.govProvides a foundational understanding for designing ultimate-scaled magnetic devices.

Outlook for Advanced Materials Science and Quantum Technologies

The unique properties of Chromium(III) telluride position it as a promising material for future technologies, particularly in advanced materials science and quantum information systems.

In spintronics , Cr₂Te₃ is a compelling candidate for next-generation devices that utilize the spin of electrons in addition to their charge. nih.gov Its strong PMA is ideal for developing high-density, non-volatile magnetic random-access memory (MRAM) and magnetic sensors. spintec.fr The prediction of half-metallic behavior in atomically thin Cr₂Te₃, where it conducts electrons of only one spin orientation, could lead to highly efficient spin-valves and spin-orbit torque devices. tandfonline.comarxiv.org The ability to create vdW heterostructures opens the door to integrating Cr₂Te₃ into complex spintronic circuits, combining its magnetic properties with the electronic, optical, or topological properties of other 2D materials. spintec.frresearchgate.net

While direct applications in quantum computing are more speculative, the properties of Cr₂Te₃ are relevant to the broader field of quantum technologies. bcg.comyoutube.com The development of vdW heterostructures incorporating Cr₂Te₃ with topological materials is a promising path toward realizing the Quantum Anomalous Hall Effect (QAHE). spintec.frresearchgate.net The QAHE, characterized by dissipationless electrical currents flowing along the edges of a material, could be a building block for fault-tolerant topological quantum computers. The tunable magnetism in Cr₂Te₃ could also be used to create localized magnetic fields to control quantum bits (qubits) in certain quantum computing architectures.

The ongoing research into Cr₂Te₃ and related 2D magnets is part of a larger effort to discover and engineer materials with novel quantum properties. researchgate.net These materials are expected to be foundational for future technologies that go beyond the limits of conventional electronics, enabling advances in low-power computing, high-density data storage, and quantum sensing. researchgate.netnih.gov While significant materials science challenges must be overcome, the outlook for Cr₂Te₃ as a key component in advanced materials and quantum devices remains bright.

Q & A

Q. What are the recommended synthesis methods for Chromium(III) telluride, and how do growth conditions influence stoichiometric variations?

Chromium(III) telluride is typically synthesized via solid-state reactions or epitaxial growth under controlled vacuum conditions. Stoichiometric deviations (e.g., Cr₁₋δTe) arise from variations in precursor ratios, temperature gradients, or deposition rates . For reproducible synthesis, ensure precise calibration of thermal parameters (e.g., 500–700°C for epitaxial films) and validate phase purity using X-ray diffraction (XRD). Inconsistent Cr/Te ratios may lead to magnetic property variations, necessitating post-synthesis compositional analysis via energy-dispersive X-ray spectroscopy (EDS) .

Q. How should researchers characterize the crystal structure and electronic properties of Cr₂Te₃?

Use a combination of XRD for lattice parameter determination and X-ray absorption spectroscopy (XAS) to probe oxidation states (e.g., Cr³⁺ and Te²⁻). For electronic band structure analysis, employ angle-resolved photoemission spectroscopy (ARPES) or density functional theory (DFT) simulations. Note that discrepancies between experimental and computational results may stem from spin-orbit coupling effects, requiring iterative refinement of computational models .

Q. What safety protocols are critical for handling Chromium(III) telluride in laboratory settings?

Cr₂Te₃ poses inhalation and ocular irritation risks. Use fume hoods with ≥10 air changes/hour, NIOSH-approved respirators for particulates, and sealed glove boxes for powder handling. Emergency measures include immediate eye rinsing with saline and medical consultation for prolonged exposure. Storage must avoid strong oxidizers (e.g., HNO₃) to prevent hazardous reactions .

Q. How can researchers address contradictory data on Cr₂Te₃’s thermal stability?

Contradictions in decomposition temperatures (e.g., 400–600°C ranges) often arise from differing atmospheric conditions (inert vs. oxidizing). Standardize thermogravimetric analysis (TGA) under argon or nitrogen, and cross-validate with differential scanning calorimetry (DSC). Report gas environment and heating rates (e.g., 10°C/min) to ensure reproducibility .

Q. What ethical and documentation practices apply to Cr₂Te₃ research?

Maintain detailed lab notebooks with raw data, instrument settings, and environmental conditions. Cite primary literature (e.g., peer-reviewed journals) over secondary summaries. Adhere to ethical guidelines by declaring conflicts of interest and obtaining institutional review board (IRB) approvals for collaborative studies .

Advanced Research Questions

Q. How does chromium vacancy concentration (δ) in Cr₁₋δTe influence magnetic ordering, and what experimental techniques quantify this relationship?

Increased δ reduces ferromagnetic coupling due to disrupted Cr-Cr exchange interactions. Use X-ray magnetic circular dichroism (XMCD) to measure spin and orbital magnetic moments, correlating vacancy percentages (determined via EDS) with Curie temperatures (Tc). For δ > 0.1, Tc decreases nonlinearly, suggesting percolation threshold effects .

Q. What computational strategies resolve discrepancies between DFT predictions and experimental magnetic anisotropy in Cr₂Te₃?

Incorporate Hubbard-U corrections (e.g., U = 3–5 eV for Cr 3d orbitals) and spin-orbit coupling (SOC) in DFT simulations. Compare with polarized neutron reflectometry (PNR) data to validate anisotropy constants. Open-source datasets (e.g., Materials Project) should be cross-checked for lattice parameter consistency .

Q. How can researchers mitigate metastable phase formation during Cr₂Te₃ thin-film deposition?

Metastable phases (e.g., CrTe₂) form at high deposition rates (>2 Å/s). Optimize molecular beam epitaxy (MBE) parameters: substrate temperature ≤ 300°C, Te/Cr flux ratio ≥ 3:1, and post-annealing at 400°C for 1 hour. Use in-situ reflection high-energy electron diffraction (RHEED) for real-time monitoring .

Q. What environmental impact assessments are required for Cr₂Te₃ waste disposal?

Although not classified as environmentally hazardous, Cr₂Te₃ disposal must follow EPA TSCA guidelines. Stabilize waste via vitrification (glass encapsulation) to prevent leaching. Conduct ecotoxicity assays (e.g., Daphnia magna LC50) if large-scale disposal is planned .

Q. How do interfacial strain effects in Cr₂Te₃ heterostructures modify transport properties?

Strain-induced lattice mismatch (e.g., with SrTiO₃ substrates) alters carrier mobility and magnetoresistance. Use piezoresponse force microscopy (PFM) to map strain gradients and Hall effect measurements to correlate with magnetotransport data. Report substrate thermal expansion coefficients to contextualize strain origins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.